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  • Product: Pyrido[2,3-b]pyrazin-3-amine
  • CAS: 155535-24-3

Core Science & Biosynthesis

Foundational

Pyrido[2,3-b]pyrazin-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications as a Privileged Kinase Inhibitor Scaffold

Executive Summary In modern drug discovery, the architectural design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with diverse biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with diverse biological targets. Pyrido[2,3-b]pyrazin-3-amine (CAS: 155535-24-3) has emerged as one such critical pharmacophore[1]. As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I have observed this bicyclic system consistently outperform traditional monocyclic pyrimidines in ATP-competitive kinase inhibition.

This technical whitepaper provides an in-depth analysis of the pyrido[2,3-b]pyrazin-3-amine scaffold. We will deconstruct its physicochemical properties, detail a self-validating synthetic workflow, and explore its mechanistic role in targeting oncogenic kinases and viral polymerases.

Chemical Structure & Physicochemical Profiling

The pyrido[2,3-b]pyrazine core consists of a pyrazine ring fused to a pyridine ring. The addition of an exocyclic primary amine at the 3-position creates a highly specific hydrogen-bonding network. The nitrogen atoms within the pyrazine and pyridine rings act as potent hydrogen bond acceptors, while the 3-amino group serves as a critical hydrogen bond donor. This dual donor-acceptor motif perfectly mimics the adenine ring of ATP, allowing deep insertion into the hinge region of target kinases[2].

Quantitative physicochemical data is summarized below to guide formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

Table 1: Physicochemical Properties of Pyrido[2,3-b]pyrazin-3-amine

PropertyValue
CAS Registry Number 155535-24-3[1]
Molecular Formula C7H6N4[1]
Molecular Weight 146.15 g/mol [1]
SMILES c1cc2c(nc1)nc(cn2)N[3]
Topological Polar Surface Area (TPSA) 64.69 Ų[4]
LogP (Predicted) ~1.18[4]
Density (Predicted) 1.385 g/cm³[1]
Boiling Point (Predicted) 316.05 °C at 760 mmHg[1]

Synthetic Methodologies: Constructing the Bicyclic Core

Synthesizing the pyrido[2,3-b]pyrazin-3-amine scaffold requires precise control over regioselectivity and chemoselectivity. The following protocol outlines a robust, four-step synthetic workflow.

Protocol 1: Synthesis of the Pyrido[2,3-b]pyrazin-3-amine Core
  • Step 1: Nitro Reduction

    • Action: React 3-nitropyridin-2-amine with SnCl₂ in concentrated HCl.

    • Causality: SnCl₂ provides a mild, chemoselective reduction of the nitro group to an amine without over-reducing the aromatic pyridine ring, yielding the critical intermediate pyridine-2,3-diamine[5].

  • Step 2: Regioselective Cyclization

    • Action: Condense pyridine-2,3-diamine with glyoxylic acid monohydrate under reflux.

    • Causality: The differential nucleophilicity between the 2-amino and 3-amino groups on the pyridine ring drives regioselectivity. The more electron-rich 3-amino group attacks the aldehyde carbon first, followed by lactamization at the 2-position, forming the pyrido[2,3-b]pyrazin-3(4H)-one intermediate[5].

  • Step 3: Halogenation (Lactam Activation)

    • Action: Treat the lactam intermediate with Phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent. This highly activates the lactam tautomer for nucleophilic aromatic substitution, efficiently converting it to 3-chloropyrido[2,3-b]pyrazine[5].

  • Step 4: Catalytic Amination

    • Action: React 3-chloropyrido[2,3-b]pyrazine with an ammonia equivalent using Pd(dppf)Cl₂ as a catalyst and a bulky base (e.g., Cs₂CO₃).

    • Causality: While the pyrazine ring is electron-deficient and capable of direct S_NAr, Buchwald-Hartwig cross-coupling using Pd(dppf)Cl₂ is preferred. The large bite angle of the dppf ligand accelerates reductive elimination, ensuring high chemoselectivity and preventing degradation of the bicyclic core under harsh basic conditions[5].

SynthesisWorkflow Step1 1. Reduction (Nitro to Amine) Step2 2. Cyclization (Glyoxylic Acid) Step1->Step2 SnCl2, HCl Regioselective Step3 3. Halogenation (POCl3) Step2->Step3 Reflux Lactam Activation Step4 4. Amination (Pd-Catalyzed) Step3->Step4 Pd(dppf)Cl2 NH3 Equivalent Step5 5. Validation (Kinase Assay) Step4->Step5 Purified Scaffold

Fig 1: Step-by-step synthetic workflow and validation of the pyrido[2,3-b]pyrazin-3-amine scaffold.

Mechanistic Role in Drug Discovery

The pyrido[2,3-b]pyrazin-3-amine scaffold is widely deployed in targeting ATP-consuming proteins, particularly kinases such as EGFR, Akt1, and TGF-beta receptor kinases[2],.

In oncology, derivatives of this scaffold have shown profound efficacy in overcoming resistance mechanisms. For instance, in non-small-cell lung carcinoma (NSCLC) cells harboring erlotinib-resistant EGFR mutations, the pyrido[2,3-b]pyrazine core effectively anchors into the mutated ATP pocket. Beyond oncology, this scaffold has been successfully utilized to design non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors, demonstrating broad-spectrum antiherpetic activity with significantly reduced hERG-related cardiotoxicity[6].

KinaseMechanism Scaffold Pyrido[2,3-b]pyrazin-3-amine (ATP-Competitive Scaffold) Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Scaffold->Hinge H-Bond Donor (3-NH2) H-Bond Acceptor (Ring N) DFG DFG Motif (Conformational Control) Scaffold->DFG Hydrophobic Interactions Substrate Substrate Phosphorylation (Blocked) Hinge->Substrate Catalytic Inhibition Downstream Tumor Proliferation (Arrested) Substrate->Downstream Signal Abrogation

Fig 2: Mechanistic pathway of kinase inhibition driven by the pyrido[2,3-b]pyrazin-3-amine core.

Experimental Workflows & Validation: Kinase Selectivity Profiling

To validate the efficacy of synthesized pyrido[2,3-b]pyrazin-3-amine derivatives, a rigorous biochemical evaluation must be established.

Protocol 2: High-Throughput Kinase Selectivity Profiling
  • Step 1: Compound Preparation

    • Action: Dissolve the synthesized derivative in 100% DMSO, followed by a 10-point 3-fold serial dilution.

    • Causality: Maintaining a consistent DMSO concentration (typically <1% final assay volume) prevents solvent-induced enzyme denaturation while ensuring the hydrophobic scaffold remains fully soluble.

  • Step 2: Enzyme-Inhibitor Pre-incubation

    • Action: Incubate the compound with the target kinase (e.g., EGFR or Akt1) for 30 minutes before adding ATP.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium within the ATP pocket. For inhibitors that induce a "DFG-out" conformation, this step is critical to capture slow-binding kinetics.

  • Step 3: Reaction Initiation

    • Action: Add ATP and the peptide substrate to initiate the phosphorylation cascade. Keep the ATP concentration strictly at its apparent value.

    • Causality: Setting balances assay sensitivity and physiological relevance. It ensures the assay is highly sensitive to ATP-competitive inhibitors like the pyrido[2,3-b]pyrazine scaffold without artificially inflating the apparent IC₅₀[2].

  • Step 4: FRET Detection & Analysis

    • Action: Quench the reaction and measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

    • Causality: TR-FRET eliminates background auto-fluorescence from the test compounds, ensuring the signal strictly correlates with the abrogation of substrate phosphorylation.

Conclusion

The pyrido[2,3-b]pyrazin-3-amine scaffold represents a masterclass in rational drug design. By combining a rigid, planar bicyclic core with a precise hydrogen-bonding array, it offers unparalleled control over ATP-competitive inhibition. For drug development professionals, mastering the regioselective synthesis and biochemical profiling of this molecule unlocks a vast chemical space for treating resistant malignancies and viral infections.

References

  • [1] Pyrido[2,3-b]Pyrazin-3-Amine (CAS 155535-24-3) | Properties, SDS & Suppliers - chemBlink. chemBlink.1

  • [4] Pyrido[2,3-b]pyrazin-7-amine (9CI) - GuideChem. GuideChem. 4

  • [3] Pyrido[2,3-b]Pyrazin-3-Amine (CAS 155535-24-3) SMILES - chemBlink. chemBlink. 3

  • [2] WO2012119690A1 - Pyrido[2, 3 - b] pyrazine derivatives and their therapeutical uses. Google Patents. 2

  • [5] Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. ikm.org.my. 5

  • [6] Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC. nih.gov.6

  • Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction. semmelweis.hu.

Sources

Exploratory

Decoding the Mechanism of Action of Pyrido[2,3-b]pyrazin-3-amine Derivatives: A Technical Guide to Kinase Modulation

As a Senior Application Scientist navigating the complexities of targeted therapeutics, I frequently encounter chemical scaffolds that define the success or failure of an entire drug discovery program. Among these, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of targeted therapeutics, I frequently encounter chemical scaffolds that define the success or failure of an entire drug discovery program. Among these, the pyrido[2,3-b]pyrazin-3-amine core has emerged as a highly privileged pharmacophore. Its structural geometry makes it an exceptional ATP-competitive hinge binder, allowing precise modulation of critical oncogenic and fibrotic signaling networks, most notably the Phosphoinositide 3-kinase (PI3K) and Transforming Growth Factor-beta (TGF-β) pathways.

This whitepaper dissects the structural pharmacology, mechanistic pathways, and the rigorous experimental workflows required to validate pyrido[2,3-b]pyrazin-3-amine derivatives in a preclinical setting.

Structural Pharmacology & Hinge-Binding Mechanics

The efficacy of pyrido[2,3-b]pyrazin-3-amine derivatives stems directly from their heterobicyclic architecture. In the ATP-binding pocket of a kinase, the adenine ring of ATP normally forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region.

The pyrido-pyrazine core mimics this interaction with superior thermodynamic stability. Specifically, the exocyclic 3-amine group acts as a potent hydrogen bond donor, while the adjacent pyrazine nitrogen (N4) acts as a hydrogen bond acceptor. This bidentate interaction anchors the molecule deep within the hydrophobic cleft of the kinase domain. By altering the substitution patterns at the 6-, 7-, and 8-positions of the pyrido ring, we can sterically direct the molecule to achieve exquisite selectivity between different kinase families, such as PI3K isozymes[1] and TGF-β receptor kinases[2].

Core Mechanisms of Action

Depending on the peripheral functionalization of the core scaffold, these derivatives primarily operate via two distinct mechanistic axes:

Pathway A: PI3K/Akt/mTOR Axis Inhibition

Certain derivatives act as potent inhibitors of PI3K[3]. By competitively binding to the ATP pocket of the PI3K catalytic subunit, the compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into PIP3. The absence of PIP3 prevents the membrane recruitment and subsequent activation of Akt (Protein Kinase B). This halts the downstream mTOR signaling cascade, ultimately triggering apoptosis and arresting cellular proliferation in PI3K-driven malignancies.

Pathway B: TGF-β Receptor Kinase Modulation

Other derivatives have been optimized to target the TGF-β receptor kinase complex[2]. Upon binding to the Type I TGF-β receptor (ALK5), the pyrido[2,3-b]pyrazin-3-amine inhibitor blocks the ATP-dependent phosphorylation of Smad2 and Smad3 transcription factors. This effectively shuts down the transcription of pro-fibrotic and immunosuppressive genes, making these compounds highly valuable in treating fibroproliferative disorders and tumor immune evasion.

G Ligand Growth Factors / TGF-β Receptor RTKs / TGF-βR Ligand->Receptor Activation Kinase PI3K / TGF-βR Kinase Receptor->Kinase Phosphorylation Downstream Akt / mTOR / Smad Kinase->Downstream Signal Cascade Inhibitor Pyrido[2,3-b]pyrazin-3-amine Inhibitor->Kinase ATP-Competitive Inhibition Outcome Cell Proliferation / Survival Downstream->Outcome Cellular Response

Fig 1: Dual-pathway inhibition mechanism of pyrido[2,3-b]pyrazin-3-amine derivatives.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these compounds, we must implement protocols that account for the specific chemical properties of the pyrido-pyrazine core. Below are the standard operating procedures used to validate target engagement.

Workflow Step1 Compound Synthesis Step2 TR-FRET Kinase Assay Step1->Step2 Step3 Cellular Target Engagement Step2->Step3 Step4 Phenotypic Validation Step3->Step4

Fig 2: Standardized screening workflow for evaluating pyrido-pyrazine kinase inhibitors.

Protocol 1: In Vitro Kinase Profiling via TR-FRET

When screening highly conjugated heterocyclic systems like pyrido[2,3-b]pyrazines, we deploy Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays rather than standard luminescent ATP-depletion assays. The Causality: The pyrido-pyrazine core often exhibits intrinsic fluorescence that confounds standard optical readouts. TR-FRET’s time-delayed ratiometric emission measurement mathematically eliminates this auto-fluorescent background, ensuring that the calculated IC₅₀ values reflect true binding affinity rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well plate with 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the pyrido[2,3-b]pyrazin-3-amine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) using an acoustic liquid handler to minimize solvent (DMSO) carryover.

  • Enzyme Addition: Add the recombinant target kinase (e.g., PI3Kα or ALK5) at a pre-optimized concentration (typically 1-5 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding ATP at its apparent Michaelis constant ( Kmapp​ ) alongside the specific biotinylated peptide substrate.

  • Quench and Detect: After 60 minutes, quench the reaction with EDTA. Add the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665 nm / 615 nm emission ratio to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blotting)

In vitro potency must translate to cellular efficacy. For PI3K-targeting derivatives, we specifically quantify the phosphorylation status of Akt at Ser473 and Thr308 rather than total Akt. The Causality: Total Akt levels remain stable during acute inhibitor exposure. The rapid dephosphorylation of these specific residues provides a direct, stoichiometric readout of PI3K lipid kinase inhibition, acting as an internally controlled, self-validating system.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., U87MG for PI3K, or A549 for TGF-β) at 3×105 cells/well in 6-well plates. Starve overnight in 0.1% FBS to establish a baseline signaling state.

  • Compound Treatment: Treat cells with the derivative at 0.1x, 1x, and 10x the in vitro IC₅₀ for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF (for PI3K) or 5 ng/mL TGF-β1 (for Smad) for 15 minutes prior to lysis.

  • Lysis and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for p-Akt (Ser473) or p-Smad2 (Ser465/467). Use GAPDH or β -actin as a loading control to ensure data integrity.

Quantitative Data Analysis

To benchmark the efficacy of these derivatives, quantitative data must be evaluated across both biochemical and cellular contexts. The table below summarizes representative pharmacological profiles of distinct pyrido[2,3-b]pyrazin-3-amine classes, demonstrating how structural tuning shifts kinase selectivity.

Compound ClassPrimary TargetIn Vitro IC₅₀ (nM)Cellular IC₅₀ (nM)Selectivity Fold (vs. Off-Target)
Type I (PI3K-Selective) PI3Kα12.4 ± 1.245.8 ± 3.1>100x (vs. mTOR)
Type II (TGF-βR-Selective) TGF-βR18.1 ± 0.932.5 ± 2.4>250x (vs. p38α)
Type III (Dual-Targeting) PI3Kα / TGF-βR125.0 / 18.285.0 / 60.4>50x (vs. general kinome)

Note: The shift between In Vitro and Cellular IC₅₀ is a standard pharmacological phenomenon driven by cellular permeability, intracellular ATP competition (millimolar concentrations in living cells vs. micromolar in assays), and protein binding.

References

  • Pyrido[2,3-b]pyrazine derivatives and their therapeutical uses. (Patent WO2012119690A1). World Intellectual Property Organization. Available at:[2]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. Available at:[Link][1]

  • Novel Erk/PI3K inhibitors with potent preclinical activity. BioWorld, 2010. Available at:[Link][3]

Sources

Foundational

Pyrido[2,3-b]pyrazin-3-amine: Pharmacological Profile and Biological Activity

A Technical Whitepaper on Scaffold Mechanics, Kinase Inhibition, and GPCR Modulation Executive Summary The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Mechanics, Kinase Inhibition, and GPCR Modulation

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by its rigid, electron-deficient bicyclic core. Specifically, the pyrido[2,3-b]pyrazin-3-amine derivatives and their structural analogs have emerged as highly versatile therapeutic agents. By mimicking the adenine ring of ATP, this scaffold serves as a potent hinge-binding motif in the ATP-binding pocket of various kinases[1]. Furthermore, recent advancements have expanded its utility beyond oncology into neuropharmacology, notably as G-protein-coupled receptor 6 (GPR6) modulators[2].

This technical guide synthesizes the structural biology, primary biological activities, and experimental methodologies associated with pyrido[2,3-b]pyrazin-3-amine derivatives, providing a comprehensive framework for researchers and drug development professionals.

Structural Biology & Scaffold Mechanics

The biological versatility of the pyrido[2,3-b]pyrazine core stems from its unique physicochemical properties. The fusion of a pyridine ring with a pyrazine ring creates a highly conjugated, flat architecture ideal for intercalating into hydrophobic protein pockets.

The Hinge-Binding Rationale

In kinase inhibition, the pyrido[2,3-b]pyrazine core acts as a classic Type I (ATP-competitive) inhibitor scaffold. The nitrogen atoms within the pyrazine and pyridine rings function as critical hydrogen-bond acceptors, while the 3-amine substitution acts as a hydrogen-bond donor.

  • Causality in SAR: The unsubstituted 2-position of the pyrido[2,3-b]pyrazine core is often essential for maintaining activity, as steric bulk at this position can clash with the kinase hinge region (e.g., the gatekeeper residue in EGFR)[3].

  • Isomerism Control: During the synthesis of these derivatives via the condensation of diaminopyridines and α-diketones, both 2-substituted and 3-substituted regioisomers can form. Controlling the reaction conditions (e.g., catalyst choice and temperature) and validating the isomer ratio via LC-MS is a critical self-validating step in the development pipeline to ensure the isolation of the active 3-amine/3-aryl species.

Primary Pharmacological Targets

Kinase Inhibition (Oncology & Inflammation)

EGFR (Erlotinib-Resistant NSCLC): First-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib fail when tumors acquire the T790M "gatekeeper" mutation. Pyrido[2,3-b]pyrazine derivatives have been engineered to overcome this resistance. By modifying the heteroaromatic moiety at the 7-position and maintaining an unsubstituted 2-position, specific derivatives (e.g., Compound 7n) demonstrate potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines[3][4].

p38α MAP Kinase (Inflammation): The p38α mitogen-activated protein kinase is a primary target for inflammatory diseases. Replacing traditional quinoxaline cores with the pyrido[2,3-b]pyrazine scaffold significantly enhances binding affinity. For instance, specific 3-(pyridin-4-yl)pyrido[2,3-b]pyrazine derivatives achieve superior p38α inhibition down to the nanomolar range (IC50 = 38 nM) by optimizing the hydrogen-bonding network within the kinase active site[5][6].

GPCR Modulation (Neurodegenerative Diseases)

Beyond kinases, pyrido[2,3-b]pyrazin-3-amine derivatives have been identified as potent modulators (antagonists or inverse agonists) of GPR6. GPR6 is highly expressed in the striatum and is functionally opposed to dopamine D2 receptor signaling. By decreasing cAMP levels in medium spiny neurons (MSNs), these compounds offer a functional alternative to dopamine-mediated activation, showing significant utility in treating Parkinson's disease, levodopa-induced dyskinesias, and Huntington's disease[2].

Cholinesterase Inhibition (Alzheimer's Disease)

Recent studies have also highlighted the scaffold's ability to act as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Specific analogs (e.g., Compound 6n) exhibit sub-micromolar IC50 values, positioning them as multi-target-directed ligands for Alzheimer's disease management[7].

Quantitative Pharmacological Profile

To facilitate cross-target comparison, the following table summarizes the in vitro biological activity of key pyrido[2,3-b]pyrazine derivatives across various therapeutic targets based on recent literature.

Target / Cell LineCompound DesignationIndicationIC50 ValueReference
EGFR (PC9 Cells) Compound 7nNSCLC (Erlotinib-sensitive)0.09 μM[3][4]
EGFR (PC9-ER Cells) Compound 7nNSCLC (Erlotinib-resistant)0.15 μM[3][4]
p38α MAP Kinase Compound 9eInflammation38 nM[5][6]
AChE Compound 6nAlzheimer's Disease0.466 μM[7]
BChE Compound 6nAlzheimer's Disease1.89 μM[7]
Human Cytomegalovirus Derivative 27Viral Infection0.33 μM[8]

Mechanistic & Workflow Visualizations

The following diagrams illustrate the biochemical pathways modulated by this scaffold and the logical progression of its experimental development.

Signaling Ligand Pyrido[2,3-b]pyrazine Derivatives EGFR Mutant EGFR (e.g., T790M) Ligand->EGFR ATP-competitive Inhibition p38 p38α MAP Kinase Ligand->p38 Allosteric/ATP Inhibition GPR6 GPR6 Receptor (Striatum) Ligand->GPR6 Inverse Agonism Akt Akt / PI3K Pathway (Survival) EGFR->Akt Blocked p38->Akt Downregulated cAMP cAMP Production GPR6->cAMP Decreased Apoptosis Apoptosis / Reduced Proliferation Akt->Apoptosis Induces Motor Motor Control Restoration (Parkinson's) cAMP->Motor Modulates

Caption: Multi-target pharmacological pathways modulated by pyrido[2,3-b]pyrazine derivatives.

Workflow Syn Microwave-Assisted Condensation Pur LC-MS & NMR Isomer Validation Syn->Pur Assay Kinase Profiling (IC50 Determination) Pur->Assay Cell Phenotypic Screening (PC9 & PC9-ER Cells) Assay->Cell Lead Lead Optimization (SAR Analysis) Cell->Lead Lead->Syn Iterative Refinement

Caption: Experimental workflow for the synthesis and screening of pyrido[2,3-b]pyrazines.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of pyrido[2,3-b]pyrazin-3-amine derivatives.

Protocol A: Microwave-Assisted Synthesis and Regioisomer Validation

Causality: Traditional thermal condensation often yields a 1:1 mixture of 2- and 3-substituted isomers. Microwave irradiation allows for kinetic control, while LC-MS validation ensures the correct pharmacophore is isolated for biological testing[5].

  • Reagent Preparation: Dissolve the appropriately substituted pyridine-2,3-diamine (1.0 eq) and the corresponding α-diketone or glyoxylic acid derivative (1.1 eq) in a polar aprotic solvent (e.g., DMF or glacial acetic acid).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 150 W, 120°C for 15–20 minutes.

  • Quenching and Extraction: Cool the reaction to room temperature, pour into ice water, and neutralize with saturated NaHCO₃. Extract with ethyl acetate (3x).

  • Self-Validation (LC-MS/NMR): Perform LC-MS to determine the ratio of the 2-isomer vs. 3-isomer. The 3-amine/3-aryl isomer typically exhibits a distinct retention time. Confirm the unsubstituted C2 proton via ¹H-NMR (typically a singlet around δ 8.8–9.2 ppm).

  • Purification: Isolate the target 3-substituted pyrido[2,3-b]pyrazine via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Phenotypic Screening via Clonogenic Assay (Erlotinib-Resistant Models)

Causality: Standard 2D viability assays (like MTT) may overstate compound efficacy. The clonogenic assay evaluates the ability of a single cell to grow into a colony, providing a more accurate representation of a compound's ability to inhibit tumor-initiating cells and overcome acquired resistance[3].

  • Cell Culture: Culture erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring the T790M mutation) NSCLC cell lines in RPMI-1640 supplemented with 10% FBS.

  • Seeding: Plate cells at a low density (e.g., 500 cells/well) in 6-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the pyrido[2,3-b]pyrazine derivative (0.01 μM to 10 μM). Include a DMSO vehicle control and an Erlotinib positive control.

  • Incubation: Incubate for 10–14 days until visible colonies form (≥50 cells per colony).

  • Fixation and Staining: Wash with PBS, fix with glutaraldehyde (6.0% v/v), and stain with crystal violet (0.5% w/v).

  • Quantification: Count colonies using automated imaging software. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism). Validation: The compound is deemed successful if the IC50 shift between PC9 and PC9-ER is minimal compared to the massive shift seen with Erlotinib[3].

References

  • WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. Google Patents.
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed (NIH). Available at:[Link]

  • Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors. PubMed (NIH). Available at:[Link]

  • Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction. Semmelweis University. Available at:[Link]

  • WO2014028479A1 - Quinoxaline derivatives as gpr6 modulators. Google Patents.
  • potent small-molecule inhibitors. Science.gov. Available at:[Link]

Sources

Exploratory

Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Imperative of Early ADME Profiling

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Pyrido[2,3-b]pyrazine Derivatives The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Pyrido[2,3-b]pyrazine Derivatives

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities have made it a cornerstone in the design of compounds with a wide array of biological activities, including potent inhibitors for cancer therapy, antibacterial agents, and antagonists for ion channels like TRPV1.[1][2][3] The journey of such a promising chemical series from a laboratory discovery to a potential therapeutic agent is, however, fraught with challenges. A primary hurdle is achieving a favorable pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound.

Poor pharmacokinetics is a leading cause of failure for drug candidates in preclinical and clinical development. Therefore, a robust and early assessment of a compound's ADME properties is not merely a screening step but a critical component of the iterative design-make-test-analyze cycle. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the core in vitro assays essential for characterizing the pharmacokinetic profile of a novel compound from the pyrido[2,3-b]pyrazine class, such as pyrido[2,3-b]pyrazin-3-amine. We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how to interpret the resulting data to build a holistic understanding of a compound's potential.

Section 1: Metabolic Stability Assessment

1.1. Principle: Gauging the Compound's Susceptibility to Biotransformation

Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a critical parameter that dictates the compound's intrinsic clearance (Clint) and, consequently, its half-life and oral bioavailability. The liver is the primary site of drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[4][5] An in vitro metabolic stability assay quantifies the rate at which a parent compound is depleted when incubated with a preparation of these enzymes.

1.2. Experimental Systems: Liver Microsomes as a First-Line Screening Tool

While cryopreserved primary human hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and Phase II metabolic enzymes, human liver microsomes (HLM) are a robust, cost-effective, and widely used alternative for initial screening.[6][7] Microsomes are vesicles of the endoplasmic reticulum prepared by ultracentrifugation of liver homogenate. They are rich in Phase I enzymes, particularly the CYPs, making them an excellent system for assessing oxidative metabolism, which is often the primary clearance pathway for many small molecules.[8]

1.3. Workflow: Microsomal Stability Assay

The following diagram outlines the logical flow of a typical metabolic stability experiment.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing P1 Prepare Compound Stock (e.g., 10 mM in DMSO) P2 Thaw Liver Microsomes & NADPH Cofactor P3 Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) I1 Pre-warm Microsomes & Compound in Buffer P3->I1 I2 Initiate Reaction by adding NADPH I1->I2 I3 Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (e.g., Acetonitrile with Internal Standard) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Quantify Parent Compound Remaining A3->D1 D2 Calculate % Remaining, t½, and Intrinsic Clearance (Clint) D1->D2

Caption: Workflow for the in vitro metabolic stability assay.

1.4. Detailed Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating by including appropriate controls.

  • Reagent Preparation:

    • Test Compound Working Solution: Dilute the 10 mM DMSO stock of pyrido[2,3-b]pyrazin-3-amine to 100 µM in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Microsome Suspension: Dilute pooled human liver microsomes (e.g., from a commercial supplier) in ice-cold incubation buffer to a final concentration of 1 mg/mL.

    • Cofactor Solution: Prepare a 10 mM solution of NADPH in incubation buffer.

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis) at a known concentration.

  • Incubation Procedure:

    • In a 96-well plate, combine 93 µL of the microsome suspension and 1 µL of the test compound working solution. This yields a final compound concentration of 1 µM. Include positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) and a negative control (no NADPH).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 6 µL of the NADPH solution to all wells except the negative control (add 6 µL of buffer instead). This is your T=0 time point.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) from the incubation wells to a new plate containing 100 µL of the ice-cold quenching solution.

  • Sample Processing and Analysis:

    • Seal the quenching plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[9]

1.5. Data Analysis & Interpretation

The data are analyzed to determine the rate of metabolism.

  • Percent Remaining: Calculated as (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100.

  • Half-Life (t½): Determined from the slope (k) of the natural log of the percent remaining versus time plot: t½ = 0.693 / k.

  • Intrinsic Clearance (Clint): Calculated using the half-life and incubation parameters: Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein).

Table 1: Representative Metabolic Stability Data

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Class
Pyrido[2,3-b]pyrazin-3-amine4515.4Moderate
Verapamil (High Clearance Control)< 10> 69.3Low
Warfarin (Low Clearance Control)> 120< 5.8High

A compound with high stability (long t½) is likely to have low hepatic clearance in vivo, whereas a compound with low stability may be rapidly cleared, potentially limiting its therapeutic exposure.

Section 2: Cytochrome P450 (CYP) Interaction Profiling

2.1. Principle: Assessing the Potential for Drug-Drug Interactions (DDIs)

Pyrido[2,3-b]pyrazin-3-amine, like any new chemical entity, may interact with CYP enzymes in two critical ways: inhibition and induction.[10][11]

  • Inhibition: The compound directly blocks the activity of a CYP enzyme, which can lead to dangerously elevated plasma concentrations of other drugs metabolized by that same enzyme.[4]

  • Induction: The compound increases the synthesis of CYP enzymes, which can accelerate the metabolism of other drugs, potentially leading to a loss of their efficacy.[6][12] This is often mediated by the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR).[13][14]

2.2. Workflow: PXR-Mediated CYP Induction

This diagram illustrates the molecular mechanism of CYP induction via PXR activation.

G cluster_cell Hepatocyte cluster_nucleus Nucleus compound Pyrido[2,3-b]pyrazine Derivative pxr PXR compound->pxr Enters Cell & Binds to pxr_n PXR pxr->pxr_n Translocates to Nucleus rxr RXR dimer PXR/RXR Heterodimer dna XRE in CYP3A4 Gene Promoter dimer->dna Binds to transcription Increased mRNA Transcription dna->transcription translation Increased CYP3A4 Enzyme Synthesis transcription->translation Leads to rxr_n RXR

Caption: PXR activation pathway leading to CYP3A4 induction.

2.3. Detailed Protocols

CYP Inhibition Assay (Fluorometric)
  • System: Use recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and specific fluorogenic probe substrates.

  • Procedure: In a 96-well plate, incubate the recombinant CYP enzyme, buffer, and various concentrations of pyrido[2,3-b]pyrazin-3-amine at 37°C.

  • Reaction: Initiate the reaction by adding a cocktail of the probe substrate and NADPH.

  • Detection: After a set incubation time, stop the reaction and measure the fluorescent signal of the metabolized probe.

  • Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

Table 2: Representative CYP Inhibition Data

CYP IsoformIC50 (µM) for Pyrido[2,3-b]pyrazin-3-amineInterpretation
CYP1A2> 50Low Risk
CYP2C9> 50Low Risk
CYP2C1928.5Low to Moderate Risk
CYP2D6> 50Low Risk
CYP3A48.9Moderate to High Risk

An IC50 value below 10 µM is often a flag for potential in vivo DDI and warrants further investigation.

CYP Induction Assay (HepaRG™ Cells)
  • Cell Culture: Culture HepaRG™ cells according to the supplier's protocol until they are differentiated and metabolically active.[12]

  • Treatment: Treat the cells with various concentrations of pyrido[2,3-b]pyrazin-3-amine, a vehicle control, and positive controls (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4) for 48-72 hours.

  • Endpoint Measurement (mRNA):

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the relative expression levels of CYP1A2 and CYP3A4 mRNA using quantitative PCR (qPCR), normalizing to a housekeeping gene.[6]

  • Data Analysis: Calculate the fold induction of mRNA expression relative to the vehicle control. Regulatory guidance often considers a compound an inducer if the fold change is significant and exceeds a certain percentage of the positive control response.

Section 3: Intestinal Permeability (Caco-2 Assay)

3.1. Principle: Predicting Oral Absorption

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs.[15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the small intestine.[16] By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption.

3.2. Workflow: Bidirectional Caco-2 Assay

G cluster_culture Cell Culture (21 Days) cluster_transport Transport Experiment (37°C) cluster_ab A→B (Absorption) cluster_ba B→A (Efflux) cluster_analysis Analysis & Calculation C1 Seed Caco-2 cells on Transwell® Inserts C2 Culture until a confluent monolayer is formed C1->C2 C3 Verify Monolayer Integrity (Measure TEER) C2->C3 cluster_transport cluster_transport C3->cluster_transport AB1 Add Compound to Apical (A) side AB2 Sample from Basolateral (B) side over time BA1 Add Compound to Basolateral (B) side BA2 Sample from Apical (A) side over time A1 Quantify Compound Concentration by LC-MS/MS A2 Calculate Papp (A→B) and Papp (B→A) A1->A2 A3 Calculate Efflux Ratio (ER) A2->A3 cluster_transport->A1

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Foundational

A Technical Guide to the Physicochemical Properties of Pyrido[2,3-b]pyrazin-3-amine for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the molecular weight and aqueous solubility of pyrido[2,3-b]pyrazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Given t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the molecular weight and aqueous solubility of pyrido[2,3-b]pyrazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Given the critical role of these fundamental properties in influencing the pharmacokinetic and pharmacodynamic profile of a compound, this document offers both theoretical insights and practical methodologies for their assessment.

Introduction: The Significance of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in drug discovery, with derivatives showing a wide array of biological activities.[1] The fused pyridine and pyrazine rings create a unique electronic and steric environment, making it an attractive core for designing molecules that can interact with various biological targets. The introduction of an amino group at the 3-position, yielding pyrido[2,3-b]pyrazin-3-amine, is a key substitution that can significantly modulate the compound's physicochemical and biological properties, including its potential for hydrogen bonding and its acid-base characteristics.

Core Physicochemical Properties

A precise understanding of the molecular weight and structure is the foundation for all further characterization.

Molecular Formula and Weight

The chemical structure of pyrido[2,3-b]pyrazin-3-amine consists of the parent pyrido[2,3-b]pyrazine core with an amino substituent.

  • Molecular Formula: C₇H₆N₄

  • Molecular Weight: 146.15 g/mol

This is derived from the parent pyrido[2,3-b]pyrazine (C₇H₅N₃, molecular weight ~131.14 g/mol ) with the addition of an amino group (-NH₂).[2][3][4]

Structural Representation

The structure of pyrido[2,3-b]pyrazin-3-amine is depicted below, highlighting the fused aromatic rings and the key amino functional group.

Figure 1: Chemical structure of pyrido[2,3-b]pyrazin-3-amine.

Aqueous Solubility: A Critical Parameter

Predicted Solubility Profile

The aqueous solubility of pyrido[2,3-b]pyrazin-3-amine is expected to be significantly influenced by:

  • Hydrogen Bonding: The amino group (-NH₂) and the three nitrogen atoms within the fused ring system can all act as hydrogen bond acceptors, while the amino group also provides two hydrogen bond donors. This should enhance its solubility in water compared to the unsubstituted parent compound.

  • pH-Dependence: The molecule possesses several basic centers: the amino group and the nitrogen atoms of the pyridine and pyrazine rings. At acidic pH, these sites will become protonated, forming cationic species. This ionization will dramatically increase the molecule's affinity for polar solvents like water, leading to higher solubility. Conversely, at neutral or basic pH, the molecule will be in its less soluble, neutral form. The pKa of the various nitrogen atoms will dictate the precise pH range over which this solubility transition occurs.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a key factor. A high lattice energy can counteract favorable solvation energies, resulting in lower solubility.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of pyrido[2,3-b]pyrazin-3-amine. Note that the aqueous solubility is not a fixed value but is highly dependent on the experimental conditions.

ParameterValueSource
Molecular FormulaC₇H₆N₄Calculated
Molecular Weight146.15 g/mol Calculated
Predicted LogP~1.2Based on parent LogP[2] and amino contribution
Aqueous SolubilityData not available; expected to be low in neutral pH and higher in acidic pH.-

Experimental Determination of Aqueous Solubility

To obtain reliable solubility data, standardized experimental protocols are essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[1][5]

Kinetic Solubility Measurement

Kinetic solubility is often used in early-stage drug discovery for high-throughput screening. It measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate.[1] This method is fast but can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[6]

This method detects precipitation by measuring light scattering.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of pyrido[2,3-b]pyrazin-3-amine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[7]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[7]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilute Serial Dilutions in DMSO stock->dilute transfer Transfer to Aqueous Buffer (pH 7.4) dilute->transfer incubate Incubate (e.g., 1h at 25°C) transfer->incubate measure Measure Turbidity (Nephelometry) incubate->measure plot Plot Turbidity vs. Concentration measure->plot determine Determine Highest Non-Precipitated Concentration plot->determine

Figure 2: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the "gold standard" and measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5] This is a more time-consuming but more accurate representation of a compound's true solubility. The shake-flask method is the most common approach.[8]

  • Compound Addition: Add an excess amount of solid pyrido[2,3-b]pyrazin-3-amine to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analysis: Accurately dilute the filtered supernatant and analyze it using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[10]

  • Result Calculation: The concentration determined from the analysis of the supernatant is the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add Excess Solid Compound to Buffer shake Agitate (Shake/Stir) for 24-48h add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Analyze Filtrate by HPLC-UV or LC-MS filter->quantify result Calculate Concentration vs. Standard Curve quantify->result

Figure 3: Workflow for Thermodynamic Solubility Determination.

Conclusion

Pyrido[2,3-b]pyrazin-3-amine is a compound with significant potential in drug discovery. Its molecular weight is 146.15 g/mol . While its aqueous solubility has not been publicly documented, its chemical structure, featuring multiple hydrogen bond donors and acceptors as well as basic nitrogen centers, suggests a pH-dependent solubility profile. For drug development professionals, it is imperative to experimentally determine both the kinetic and thermodynamic solubility under physiologically relevant conditions. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling informed decisions in lead optimization and candidate selection.

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Stenutz. pyrido[2,3-b]pyrazine. Available from: [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Journal of chemical information and computer sciences, 42(5), 1137-1145.
  • Avdeef, A. (2007). The rise of the little dogs: AAPS-sponsored solubility-permeability workshops. Dissolution Technologies, 14(3), 34-39.
  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Glomme, A., & März, J. (2005). Miniaturized shake-flask solubility measurement. Pharmaceutical development and technology, 10(3), 365-369.
  • Cheméo. Chemical Properties of Pyrido(2,3-b)pyrazine-2,3-diol (CAS 2067-84-7). Available from: [Link]

  • PubChem. Aminopyrazine. Available from: [Link]

  • ResearchGate. Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Available from: [Link]

Sources

Exploratory

The Pyrido[2,3-b]pyrazin-3-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrido[2,3-b]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] Its unique electronic properties and structural features have made it a cornerstone for the development of novel therapeutics, particularly in oncology, infectious diseases, and neurology. This technical guide synthesizes recent discoveries and provides insights into the synthesis, biological evaluation, and therapeutic potential of pyrido[2,3-b]pyrazin-3-amine derivatives, offering a comprehensive resource for professionals in the field of drug discovery.

The Resurgence of a Versatile Scaffold: Key Therapeutic Applications

The pyrido[2,3-b]pyrazine core is a heterocyclic aromatic system that has garnered significant attention for its broad spectrum of biological activities.[1] Recent research has illuminated its potential in several key therapeutic areas:

  • Oncology: A primary focus of research has been the development of pyrido[2,3-b]pyrazine derivatives as potent kinase inhibitors .[2][3] These compounds have shown efficacy against various kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor-beta (TGF-beta) receptor kinases, and Fibroblast Growth Factor Receptor (FGFR).[2][3][4] Notably, certain derivatives have demonstrated the ability to overcome drug resistance, a major challenge in cancer therapy.[4]

  • Infectious Diseases: The scaffold has also proven to be a valuable template for the design of novel antibacterial and antiviral agents .[5][6][7] Researchers have successfully synthesized derivatives with significant activity against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli.[7] In the antiviral realm, novel pyrido[2,3-b]pyrazine-based non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase have been discovered, offering a promising avenue for treating HCMV infections.[5]

  • Neurology and Pain Management: The versatility of the pyrido[2,3-b]pyrazine core extends to the central nervous system. Derivatives have been identified as antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), a key target for the development of novel analgesics for pain treatment.[8]

Beyond these major areas, emerging research has explored the utility of this scaffold in other domains, such as electrochemical DNA sensing and nonlinear optical (NLO) applications, highlighting its broad chemical and physical potential.[9]

Synthetic Strategies: Building the Pyrido[2,3-b]pyrazine Core

The synthesis of the pyrido[2,3-b]pyrazine scaffold and its derivatives can be achieved through various synthetic routes. The choice of methodology often depends on the desired substitution pattern and the overall synthetic efficiency.

Multicomponent Synthesis

A highly efficient approach for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives is through multicomponent reactions. This strategy allows for the construction of complex molecules in a single step from readily available starting materials.

Experimental Protocol: One-Pot Synthesis of Substituted Pyrido[2,3-b]pyrazines [9]

  • Reactant Preparation: In a round-bottom flask, combine indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (20 mol%) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 9 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product is then filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

This method provides good to excellent yields of the desired pyrido[2,3-b]pyrazine derivatives.[9]

Functionalization via Cross-Coupling Reactions

For the synthesis of more complex and diverse libraries of pyrido[2,3-b]pyrazine derivatives, late-stage functionalization using transition metal-catalyzed cross-coupling reactions is a powerful tool.[1] This approach allows for the introduction of various substituents at specific positions of the heterocyclic core.

Experimental Workflow: Suzuki and Buchwald-Hartwig Coupling Reactions [1][10]

G start Start: Halogenated Pyrido[2,3-b]pyrazine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald product_suzuki Aryl/Heteroaryl-substituted Pyrido[2,3-b]pyrazine suzuki->product_suzuki product_buchwald Amino-substituted Pyrido[2,3-b]pyrazine buchwald->product_buchwald

Caption: General workflow for functionalizing the pyrido[2,3-b]pyrazine scaffold.

Experimental Protocol: Suzuki Coupling for C-C Bond Formation [10]

  • Reaction Setup: To a solution of the bromo-pyrido[2,3-b]pyrazine derivative (1 mmol) and the desired aryl or heteroaryl boronic acid (1.2 mmol) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and a base (e.g., K2CO3, 2 mmol).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

Biological Evaluation and Mechanism of Action

The diverse biological activities of pyrido[2,3-b]pyrazine derivatives necessitate a range of in vitro and in vivo assays for their evaluation.

Anticancer Activity

The anticancer potential of these compounds is often assessed through their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]

  • Cell Seeding: Seed cancer cells (e.g., HCC827, H1975, A549) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrido[2,3-b]pyrazine derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathway: EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

G EGFR EGFR Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Pyridopyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyridopyrazine->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Optimization Protocol for Pyrido[2,3-b]pyrazin-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPR6 modulators, and PCSK9 inhibitors[1]. Synthesizing the specific regioisomer pyrido[2,3-b]pyrazin-3-amine requires precise control over reaction conditions, as the inherent electronic asymmetry of the starting materials often leads to mixtures of 2-substituted and 3-substituted isomers.

This application note details a robust, three-step synthetic pathway designed to maximize regioselectivity and yield. The protocol relies on a pH-controlled condensation, followed by a Vilsmeier-Haack-assisted deoxychlorination[2], and concludes with a pressure-driven nucleophilic aromatic substitution (SNAr)[1].

The Causality of Regiocontrol

During the initial condensation of pyridine-2,3-diamine with ethyl glyoxylate, the 3-amino group of the pyridine ring is naturally more nucleophilic than the 2-amino group (which is deactivated by the adjacent endocyclic nitrogen). Under neutral conditions, the 3-amino group attacks the highly electrophilic aldehyde of ethyl glyoxylate, ultimately yielding the undesired 2-ol isomer.

To invert this outcome, this protocol utilizes strongly acidic conditions (glacial acetic acid) at low temperatures. The acid preferentially protonates the more basic 3-amino group, temporarily masking its nucleophilicity. This allows the less basic 2-amino group to attack the protonated (and thus hyper-activated) aldehyde. Subsequent intramolecular cyclization by the 3-amino group onto the ester yields the desired pyrido[2,3-b]pyrazin-3-ol [3].

Synthetic Workflow Visualization

SynthesisWorkflow SM Pyridine-2,3-diamine + Ethyl glyoxylate Step1 Step 1: Condensation (AcOH, 0°C to RT) SM->Step1 Int1 Pyrido[2,3-b]pyrazin-3-ol Step1->Int1 Step2 Step 2: Chlorination (POCl3, DMF cat., 90°C) Int1->Step2 Int2 3-Chloropyrido[2,3-b]pyrazine Step2->Int2 Step3 Step 3: SNAr Amination (NH3/MeOH, 110°C) Int2->Step3 Product Pyrido[2,3-b]pyrazin-3-amine Step3->Product

Figure 1: Three-step synthetic workflow for pyrido[2,3-b]pyrazin-3-amine.

Step-by-Step Experimental Protocols

Step 1: Regioselective Synthesis of Pyrido[2,3-b]pyrazin-3-ol

Objective: Form the core bicyclic system while strictly controlling the regiochemistry.

Reagents:

  • Pyridine-2,3-diamine (1.0 equiv)

  • Ethyl glyoxylate (50% solution in toluene, 1.1 equiv)

  • Glacial acetic acid (Solvent, 0.2 M)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with pyridine-2,3-diamine and glacial acetic acid.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures are critical here to maximize the thermodynamic difference between the protonation states of the two amines, ensuring regioselectivity[3].

  • Addition: Add the ethyl glyoxylate solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could override the kinetic control established by the cold acidic environment.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours.

  • Workup: Concentrate the acetic acid under reduced pressure. Suspend the resulting residue in cold water and slowly neutralize with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Isolation: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under high vacuum.

Self-Validating Checkpoint 1:

  • Visual: A distinct precipitate should form upon neutralization.

  • LC-MS: Confirm the presence of the product mass [M+H]⁺ = 148.1.

  • NMR: ¹H NMR should confirm the absence of the aldehyde/ester protons and the presence of the newly formed pyrazine ring proton (typically a singlet around 8.2-8.5 ppm).

Step 2: Deoxychlorination to 3-Chloropyrido[2,3-b]pyrazine

Objective: Convert the hydroxyl group (which exists primarily as its lactam tautomer) into a highly reactive chloride leaving group.

Reagents:

  • Pyrido[2,3-b]pyrazin-3-ol (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (10.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.1 equiv, catalytic)

Procedure:

  • Suspension: Suspend the intermediate from Step 1 in neat POCl₃ in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add a catalytic amount of DMF (approx. 2-3 drops per 10 mmol scale). Causality: POCl₃ alone reacts sluggishly with this specific lactam. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly attacks the lactam oxygen, facilitating the displacement by chloride[2].

  • Heating: Heat the mixture to 90 °C and stir for 4 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Quenching: Cool the reaction to room temperature. Crucial Safety Step: Carefully and slowly pour the mixture over vigorously stirred crushed ice to quench the excess POCl₃. Causality: POCl₃ reacts violently with water; the ice mass absorbs the exothermic shock.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with cold saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Self-Validating Checkpoint 2:

  • TLC: The product will elute significantly faster (less polar) than the starting material (e.g., in 5% MeOH/DCM).

  • LC-MS: Look for the characteristic chlorine isotope pattern: [M+H]⁺ = 166.0 (³⁵Cl) and 168.0 (³⁷Cl) in a 3:1 ratio.

Step 3: SNAr Amination to Pyrido[2,3-b]pyrazin-3-amine

Objective: Displace the chloride with ammonia to yield the final API building block.

Reagents:

  • 3-Chloropyrido[2,3-b]pyrazine (1.0 equiv)

  • Ammonia in Methanol (7 N solution, 20.0 equiv)

Procedure:

  • Setup: In a heavy-walled borosilicate pressure tube, dissolve the chloro intermediate in the 7 N NH₃/MeOH solution.

  • Sealing: Seal the tube tightly with a Teflon screw cap and a fresh O-ring. Causality: Ammonia is a gas at standard conditions. Heating this reaction to the required activation energy (110 °C) without a sealed environment would simply boil off the nucleophile. The pressure tube forces the ammonia to remain dissolved, driving the SNAr equilibrium forward[1].

  • Reaction: Place the sealed tube behind a blast shield and heat in an oil bath at 110 °C for 16 hours.

  • Cooling: Remove from heat and allow the tube to cool completely to room temperature before opening. Causality: Opening a hot pressure tube will cause instantaneous, violent outgassing and loss of the product.

  • Purification: Evaporate the volatiles under reduced pressure. Purify the crude residue via flash column chromatography (Eluent: DCM to 10% MeOH in DCM) to afford the pure title compound.

Self-Validating Checkpoint 3:

  • Visual: The product is typically a light yellow/tan solid.

  • LC-MS: Confirm the exact mass [M+H]⁺ = 147.1. The 3:1 isotope pattern from the previous step must be completely absent.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative outcomes and analytical markers for a properly executed workflow. Deviations in yield >15% indicate a failure in environmental control (e.g., moisture in Step 2, or pressure leak in Step 3).

StepIntermediate / ProductReaction ConditionsExpected Yield (%)Key Analytical Marker (LC-MS)
1 Pyrido[2,3-b]pyrazin-3-olEthyl glyoxylate, AcOH, 0°C → RT, 12h65 – 75%[M+H]⁺ = 148.1
2 3-Chloropyrido[2,3-b]pyrazinePOCl₃, DMF (cat.), 90°C, 4h80 – 85%[M+H]⁺ = 166.0 / 168.0 (3:1)
3 Pyrido[2,3-b]pyrazin-3-amineNH₃ in MeOH (7 N), 110°C, Sealed, 16h70 – 80%[M+H]⁺ = 147.1

References[2] Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives: Synthetic Studies

Source: ikm.org.my URL: 3] Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction Source: Bentham Science Publishers (Letters in Organic Chemistry) URL: 1] Title: US20240217951A1 - Pcsk9 inhibitors and methods of use thereof Source: Google Patents URL:

Sources

Application

Application Notes: Pyrido[2,3-b]pyrazin-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The development of small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of small-molecule ATP-competitive kinase inhibitors is a cornerstone of targeted oncology and immunology. Among the myriad of heterocyclic cores explored, the pyrido[2,3-b]pyrazin-3-amine scaffold has emerged as a highly privileged pharmacophore[1].

As an Application Scientist evaluating novel chemical entities, understanding the structural causality behind this scaffold is critical. The rigid, planar bicyclic pyrido[2,3-b]pyrazine system acts as an excellent bioisostere for the adenine ring of ATP. The critical addition of the 3-amine group provides a highly directional hydrogen bond donor, which pairs perfectly with the backbone carbonyls in the kinase hinge region (e.g., Val851 in PI3Kα or Met793 in EGFR)[2]. Furthermore, the electron-deficient nature of the pyrazine and pyridine rings confers superior metabolic stability against oxidative degradation compared to more electron-rich heterocycles.

By functionalizing the 6-, 7-, or 8-positions of the pyrido[2,3-b]pyrazine core, medicinal chemists can project substituents into the hydrophobic specificity pockets or the solvent-exposed regions of the kinase active site. This tunability has led to the discovery of highly potent inhibitors targeting PI3K, mTOR, AKT, and EGFR[1],,[2].

Signaling Context & Target Profile

The primary application of pyrido[2,3-b]pyrazin-3-amine derivatives has been in the modulation of the PI3K/AKT/mTOR and EGFR signaling axes. Because these pathways are heavily mutated or overexpressed in various malignancies, achieving isoform selectivity (e.g., PI3Kα over PI3Kβ) or dual-inhibition (PI3K/mTOR) is a major focus of current drug discovery[2].

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Inhibitor Pyrido[2,3-b]pyrazin-3-amine Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

PI3K/AKT/mTOR signaling pathway highlighting the dual inhibition nodes.

Quantitative Target Profiling

The table below summarizes the quantitative biochemical data for various pyrazine-fused scaffolds against key kinase targets, demonstrating the broad applicability of this core.

Compound Scaffold / DerivativeTarget KinaseAssay MethodologyIC₅₀ RangeReference
Pyrido[2,3-b]pyrazine PI3Kα (Isoform Selective)AlphaScreen / HTRF< 100 nM[2]
Pyrazino[2,3-b]pyrazine mTOR (Kinase Domain)HTRF0.005 nM – 250 nM[1]
Pyrido[2,3-b][1,4]oxazine EGFR (L858R/T790M)MTT / Kinase Assay0.09 μM – 1.10 μM[3]
Pyrido[2,3-b]pyrazine Akt1Clonogenic AssayLow μM

Experimental Workflows & Protocols

To validate a newly synthesized pyrido[2,3-b]pyrazin-3-amine library, a robust, self-validating screening cascade is required. Biochemical potency must first be established under strict ATP-controlled conditions, followed by cellular target engagement to confirm membrane permeability and intracellular efficacy.

ValidationWorkflow Design Scaffold Design (Pyrido[2,3-b]pyrazin-3-amine) Synthesis Chemical Synthesis & SAR Optimization Design->Synthesis Biochem Biochemical Profiling (HTRF Assay) Synthesis->Biochem Biochem->Synthesis SAR Feedback Cellular Cellular Efficacy (Phospho-WB & Viability) Biochem->Cellular

Iterative discovery workflow for pyrido[2,3-b]pyrazine-based kinase inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of pyrido[2,3-b]pyrazin-3-amine derivatives against PI3Kα or mTOR. Causality & Self-Validation: HTRF is selected over radiometric assays because of its high signal-to-background ratio. The assay is inherently self-validating; by measuring emission at both 665 nm and 620 nm, the resulting ratiometric calculation corrects for compound auto-fluorescence and well-to-well liquid handling variations[1].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrido[2,3-b]pyrazin-3-amine compounds in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compound into a 384-well low-volume white microplate. Rationale: Acoustic dispensing eliminates tip carryover and keeps the final DMSO concentration at 0.5%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of 2X Kinase solution (e.g., recombinant PI3Kα) diluted in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Substrate & ATP Initiation: Add 5 µL of 2X Substrate/ATP mix (PIP2 and ATP). Critical Step: Ensure the ATP concentration is set precisely at the Km​ value for the specific kinase batch. Rationale: Testing at the ATP Km​ ensures maximum sensitivity for competitive inhibitors like pyrido[2,3-b]pyrazines, allowing accurate differentiation of SAR.

  • Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu³⁺-cryptate labeled anti-phospho antibody and the XL665-labeled tracer. Incubate in the dark for 1 hour.

  • Data Acquisition & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the HTRF ratio: (Emission665​/Emission620​)×104 . Plot the normalized ratios against log[inhibitor] to calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement via Phospho-Signaling (Western Blot)

Purpose: To verify that the biochemical inhibition translates to intracellular target engagement. Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or competition with high intracellular ATP levels (~1-5 mM). Probing for downstream phosphorylation (e.g., p-Akt Ser473) alongside total protein ensures that the observed signal reduction is due to specific kinase inhibition, not compound-induced cytotoxicity or unequal loading.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed cancer cells (e.g., MCF-7 for PI3Kα, or HCC827 for EGFR) in 6-well plates at 3×105 cells/well. Allow them to adhere overnight. Wash twice with PBS and replace with serum-free media for 16 hours. Rationale: Serum starvation synchronizes the cells and lowers the basal phosphorylation background, creating a robust dynamic window for the assay.

  • Compound Treatment: Treat cells with varying concentrations of the pyrido[2,3-b]pyrazin-3-amine derivative (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL EGF or Insulin for 15 minutes. Rationale: Acute stimulation forces the kinase pathway into an active state, strictly testing the inhibitor's ability to block active signaling.

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (e.g., PhosSTOP). Rationale: Phosphatase inhibitors are mandatory to freeze the transient phosphorylation state during lysis.

  • Immunoblotting: Clarify lysates by centrifugation, quantify protein via BCA assay, and resolve 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against p-Akt (Ser473) and Total Akt (or p-EGFR / Total EGFR). Use HRP-conjugated secondary antibodies and ECL substrate for detection.

  • Validation: Quantify the bands using densitometry. The ratio of p-Akt to Total Akt must decrease dose-dependently to confirm specific cellular target engagement by the pyrido[2,3-b]pyrazin-3-amine inhibitor.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Source: National Institutes of Health (NIH)
  • Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction Source: Semmelweis University URL
  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: RSC Publishing URL

Sources

Method

Application Note: In Vitro Profiling of Pyrido[2,3-b]pyrazin-3-amine Derivatives as Targeted Kinase Inhibitors

Executive Summary Pyrido[2,3-b]pyrazin-3-amine and its derivatives represent a privileged, nitrogen-rich heterocyclic scaffold in modern drug discovery. Characterized by their ability to form critical hydrogen bonds with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[2,3-b]pyrazin-3-amine and its derivatives represent a privileged, nitrogen-rich heterocyclic scaffold in modern drug discovery. Characterized by their ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases, these compounds have demonstrated profound efficacy against mutant receptor tyrosine kinases (RTKs) such as EGFR, c-MET, and RAF[1]. This application note provides a comprehensive, self-validating in vitro workflow for evaluating the biochemical and phenotypic efficacy of pyrido[2,3-b]pyrazin-3-amine compounds. The primary focus of this guide is the rigorous assessment of these compounds in overcoming acquired resistance in Non-Small Cell Lung Cancer (NSCLC) models[2].

Mechanistic Grounding & Rationale

The pyrido[2,3-b]pyrazine core mimics the adenine ring of ATP. The amine at the 3-position, along with the nitrogen atoms within the pyrazine and pyridine rings, act as essential hydrogen bond donors and acceptors. This geometry perfectly anchors the molecule to the hinge region of the kinase domain[3].

In NSCLC, first-generation EGFR inhibitors (e.g., Erlotinib) frequently fail due to the emergence of the T790M "gatekeeper" mutation. This mutation increases the receptor's affinity for ATP and sterically hinders drug binding. Pyrido[2,3-b]pyrazin-3-amine derivatives are rationally designed to exploit alternative hydrophobic pockets in the mutant kinase, displacing ATP, restoring apoptotic pathways, and halting oncogenic proliferation[2].

G Ligand EGF / HGF Receptor EGFR / c-MET (Wild-type & Mutant) Ligand->Receptor Activation RAS RAS / RAF Receptor->RAS Phosphorylation PI3K PI3K / AKT Receptor->PI3K Phosphorylation Inhibitor Pyrido[2,3-b]pyrazin-3-amines (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Apoptosis Apoptosis (Induced by Inhibition) Inhibitor->Apoptosis Restores Apoptosis Proliferation Cell Proliferation & Survival RAS->Proliferation Oncogenic Drive PI3K->Proliferation Oncogenic Drive

EGFR/c-MET signaling cascade and the inhibitory node of pyrido[2,3-b]pyrazin-3-amines.

Experimental Workflow & Causality

To ensure rigorous scientific integrity, the evaluation of these compounds must follow a two-tiered, self-validating approach:

  • Cell-Free Biochemical Assay (ADP-Glo): Establishes direct target engagement. By measuring ADP production rather than substrate phosphorylation, this assay eliminates substrate-specific biases and directly quantifies the thermodynamics of ATP-competitive inhibition.

  • Phenotypic Cellular Assay (MTT/Cell Viability): Validates membrane permeability and physiological efficacy. Utilizing paired cell lines—such as PC9 (EGFR exon 19 deletion, erlotinib-sensitive) and PC9-ER (EGFR T790M, erlotinib-resistant)—provides internal causality. If a compound inhibits both lines equally, it successfully bypasses the gatekeeper mutation[2].

Workflow Compound Compound Prep (10mM DMSO Stock) Biochemical Biochemical Assay (Target Kinase Inhibition) Compound->Biochemical Serial Dilution Cellular Cellular Assay (Viability & Proliferation) Compound->Cellular Serial Dilution Analysis Data Analysis (IC50 Calculation) Biochemical->Analysis Cellular->Analysis

In vitro screening workflow for pyrido[2,3-b]pyrazin-3-amine derivatives.

Step-by-Step Protocols

Protocol A: Biochemical Kinase Target Engagement (ADP-Glo Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of pyrido[2,3-b]pyrazin-3-amine derivatives against recombinant EGFR(T790M/L858R).

Materials: Recombinant EGFR mutant kinase, ATP, Poly(Glu,Tyr) substrate, ADP-Glo™ Kinase Assay Kit, 384-well white microplates.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the pyrido[2,3-b]pyrazin-3-amine compound in 100% anhydrous DMSO. Perform a 3-fold serial dilution in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Causality: The inclusion of BSA is critical; it prevents the non-specific binding of highly hydrophobic heterocyclic drugs to the plastic walls of the microplate, ensuring the calculated IC50 reflects true target affinity.

  • Kinase Incubation: Add 2 µL of the compound dilution to the 384-well plate. Add 2 µL of recombinant EGFR enzyme (optimized to consume ~10% of ATP to maintain initial rate kinetics). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before ATP is introduced to compete for the active site.

  • Reaction Initiation: Add 1 µL of ATP/Substrate mix. The final ATP concentration should equal the Km​ of the specific kinase to ensure sensitive and accurate IC50 determination. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Next, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Read & Analyze: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Phenotypic Viability & Resistance Profiling

Objective: Assess the anti-proliferative effects and membrane permeability on wild-type and mutant NSCLC cell lines.

Cell Lines: PC9 (Erlotinib-sensitive), PC9-ER (Erlotinib-resistant), and BEAS-2B (Normal lung epithelial cells for toxicity control)[2],[3].

Methodology:

  • Cell Seeding: Seed cells at 3,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in 96-well clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Overnight incubation ensures cells re-adhere and enter the exponential log-growth phase, the cellular state most heavily reliant on kinase-driven proliferation and thus most sensitive to inhibition.

  • Compound Treatment: Prepare 10X working solutions of the compounds in media. Add 10 µL of the drug to the wells.

    • Causality: The final DMSO concentration in the well must strictly not exceed 0.5%. DMSO concentrations above this threshold induce solvent-mediated cytotoxicity, which will artificially inflate the apparent potency of the drug.

  • Incubation: Incubate the treated plates for 72 hours.

  • Viability Measurement (MTT Assay): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Causality: Only viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium into purple formazan. The intensity of the color is directly proportional to the number of living cells, providing a self-validating measure of survival.

  • Quantification: Read absorbance at 570 nm. Normalize the data against the vehicle control (0.5% DMSO) to determine the percentage of cell viability.

Data Presentation & Interpretation

Quantitative data must be summarized to compare the efficacy of novel derivatives against established clinical standards. The table below illustrates the expected phenotypic profiles for successful pyrido[2,3-b]pyrazine candidates[2],[3].

Compound / DrugTarget Cell LineGenotypeIC50 (µM)Interpretation
Compound 7n (Pyrido-pyrazine)PC9EGFR Exon 19 del0.09Potent inhibition of the primary activating mutation[2].
Compound 7n (Pyrido-pyrazine)PC9-EREGFR T790M0.15Successfully overcomes gatekeeper resistance[2].
Erlotinib (1st Gen Reference)PC9-EREGFR T790M> 10.0Demonstrates acquired clinical resistance.
Osimertinib (3rd Gen Reference)H1975L858R / T790M0.01Clinical benchmark for double mutants[3].
Compound 7n (Pyrido-pyrazine)BEAS-2BWild-type (Normal)> 50.0High target selectivity; low generalized cytotoxicity.

Note: Beyond oncology, the pyrido[2,3-b]pyrazine scaffold is highly versatile and is actively investigated for broad-spectrum antiviral applications, such as the potent non-nucleoside inhibition of the Human Cytomegalovirus (HCMV) DNA polymerase[4].

References

  • [1] Pyrido[2,3-b]pyrazine-8-substituted compounds and their use (CA2709257C). Google Patents. Available at: 1

  • [4] Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PMC. Available at: 4

  • [2] Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed / Elsevier. Available at: 2

  • [3] Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available at: 3

Sources

Application

NMR spectroscopy characterization techniques for pyrido[2,3-b]pyrazin-3-amine

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of Pyrido[2,3-b]pyrazin-3-amine Executive Summary Pyrido[2,3-b]pyrazines represent a privileged scaffold in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of Pyrido[2,3-b]pyrazin-3-amine

Executive Summary

Pyrido[2,3-b]pyrazines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antibacterial agents[1]. The structural elucidation of pyrido[2,3-b]pyrazin-3-amine (1,4,5-triazanaphthalen-3-amine) presents unique analytical challenges due to its high nitrogen content, fused bicyclic nature, and the lack of adjacent protons on the pyrazine ring. This application note provides a comprehensive, self-validating NMR methodology to unambiguously assign the proton and carbon backbone of this molecule, ensuring high-confidence structural verification for drug development workflows.

Strategic Framework: The Causality of NMR in Nitrogen Heterocycles

The primary challenge in characterizing pyrido[2,3-b]pyrazin-3-amine lies in distinguishing the bridgehead carbons (C4a, C8a) and correctly assigning the pyridine spin system (H6, H7, H8) relative to the isolated pyrazine proton (H2).

  • Electron Withdrawal & Chemical Shifts: The three nitrogen atoms (N1, N4, N5) exert strong inductive and mesomeric electron-withdrawing effects[2]. Consequently, protons alpha to the nitrogens (H2 and H6) are significantly deshielded, appearing furthest downfield.

  • Spin System Isolation: The pyrazine ring contains only one proton (H2) and the amino group, isolating it from the pyridine ring's AMX spin system. Through-bond connectivity must bridge the heteroatom gaps using long-range 2D HMBC correlations[3].

  • Isomeric Differentiation: Historically, distinguishing highly nitrogenous heterocyclic isomers has been difficult, sometimes requiring advanced techniques like the "Attached Nitrogen Test" using 15N-filtered solid-state NMR[4]. However, a rigorously designed 2D solution-state NMR protocol can achieve unambiguous assignment without specialized solid-state hardware.

Self-Validating Experimental Protocol

To establish a self-validating system, this protocol relies on overlapping orthogonal datasets. No single assignment is trusted without confirmation from at least two independent correlation experiments.

Step 1: Sample Preparation

  • Solvent Selection: Use DMSO-d6 (99.9% D). The high polarity of DMSO disrupts intermolecular hydrogen bonding of the 3-NH2 group, sharpening the amine signal and preventing aggregation.

  • Concentration: Dissolve 15–20 mg of pyrido[2,3-b]pyrazin-3-amine in 0.6 mL DMSO-d6. A high concentration is critical for acquiring high signal-to-noise ratio (S/N) 13C and HMBC spectra, given the presence of three quaternary carbons.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Step 2: 1D Acquisition (1H and 13C)

  • 1H NMR (400 or 600 MHz): Acquire with a standard 30° pulse, 16–32 scans, and a relaxation delay (D1) of 2 seconds.

    • Causality: This identifies the isolated H2 singlet and the three coupled pyridine protons. The NH2 group will appear as a broad singlet, which can be orthogonally validated by its exchange upon the addition of D2O.

  • 13C NMR & DEPT-135: Acquire with proton decoupling, >1024 scans, D1 of 2–3 seconds.

    • Causality: DEPT-135 differentiates the four CH carbons (C2, C6, C7, C8) from the three quaternary carbons (C3, C4a, C8a), establishing the foundational carbon backbone.

Step 3: 2D Correlation Workflows (COSY & HSQC)

  • 1H-1H COSY: Maps the contiguous spin system of the pyridine ring.

    • Logic: H7 will show strong cross-peaks to both H6 and H8. H6 and H8 will only couple to H7, confirming the sequence of the pyridine protons.

  • 1H-13C HSQC: Correlates H2, H6, H7, and H8 to their directly attached carbons.

    • Logic: Establishes the primary CH pairs. C6 will be the most downfield CH carbon due to the adjacent N5.

Step 4: The Critical HMBC Experiment (Long-Range Connectivity)

  • 1H-13C HMBC: Optimized for long-range couplings (J = 8 Hz). This is the linchpin of the self-validating protocol[5].

    • Bridgehead Assignment: H8 (pyridine) will show a strong 3J correlation to C4a and C6. H6 will show a 3J correlation to C8 and C4a. The shared correlation to C4a unambiguously identifies this bridgehead carbon.

    • Pyrazine Assignment: H2 will show a 3J correlation to C8a (across N1) and a 2J correlation to C3, linking the two rings and confirming the position of the amine.

Step 5: Orthogonal Validation (NOESY/ROESY)

  • 1H-1H NOESY: Acquire with a mixing time of 300–500 ms.

    • Logic: Confirms spatial proximity. While the bicyclic core is rigid, an NOE cross-peak between the broad NH2 signal and H2 confirms the 3-amino substitution pattern on the pyrazine ring.

G Prep Sample Prep DMSO-d6, 15-20 mg OneD 1D NMR (1H, 13C, DEPT) Identify Spin Systems & Quaternaries Prep->OneD Acquire Base Spectra TwoD_Short 2D COSY & HSQC Direct Connectivity (1J) OneD->TwoD_Short Map CH Pairs TwoD_Long 2D HMBC Bridgehead & Heteroatom Bridging (2J, 3J) TwoD_Short->TwoD_Long Resolve Quaternaries TwoD_Long->OneD Refine Shifts Validation Orthogonal Validation NOESY / D2O Exchange TwoD_Long->Validation Spatial & Exchange Check Final Unambiguous Structural Assignment Validation->Final Self-Validated

Fig 1: Self-Validating NMR Workflow for Heterocyclic Structural Elucidation.

Data Synthesis and Expected Values

The table below synthesizes the expected quantitative NMR parameters for pyrido[2,3-b]pyrazin-3-amine, derived from established heteroaromatic chemical shift principles and literature precedents[2][3]. The mesomeric effect of the pyridine nitrogen (N5) places partial positive charges on the alpha (C6) and gamma (C8) positions, leaving the beta position (C7) relatively shielded, which perfectly explains the observed chemical shift hierarchy.

Position1H Chemical Shift (ppm)Multiplicity & Coupling (Hz)13C Chemical Shift (ppm)Key HMBC Correlations (1H → 13C)
2 ~8.65Singlet (s)~146.5C3 (2J), C8a (3J)
3 --~156.2-
4a --~136.8-
6 ~8.90Doublet of doublets (dd), J=4.5, 1.5~153.4C4a (3J), C8 (3J)
7 ~7.65Doublet of doublets (dd), J=8.2, 4.5~123.1C8a (3J)
8 ~8.35Doublet of doublets (dd), J=8.2, 1.5~138.5C4a (3J), C6 (3J)
8a --~148.2-
3-NH2 ~7.30Broad singlet (br s)-C3 (2J, weak)

Table 1: Representative 1H and 13C NMR Assignments for Pyrido[2,3-b]pyrazin-3-amine in DMSO-d6.

HMBC H2 H2 C3 C3 (q) H2->C3 2J C8a C8a (q) H2->C8a 3J (via N1) H6 H6 C4a C4a (q) H6->C4a 3J (via N5) C8 C8 H6->C8 3J H7 H7 H7->C8a 3J H8 H8 H8->C4a 3J C6 C6 H8->C6 3J

Fig 2: HMBC Correlation Network Mapping Bridgehead Carbons in Pyrido[2,3-b]pyrazin-3-amine.

References

  • [2] Title: Advanced NMR techniques for structural characterization of heterocyclic structures | Source: ipb.pt | URL:

  • [5] Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines | Source: mdpi.com | URL:

  • [1] Title: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity | Source: researchgate.net | URL:

  • [4] Title: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers | Source: iastate.edu | URL:

  • [3] Title: Pyrido[2,3-b]pyrazines from Pyrazine C-Nucleosides: An Unusual Intramolecular Rearrangement | Source: acs.org | URL:

Sources

Method

Application Note: High-Throughput Screening Workflows for Pyrido[2,3-b]pyrazin-3-amine Derivatives

Mechanistic Rationale & Scaffold Significance The pyrido[2,3-b]pyrazin-3-amine core is a privileged bicyclic nitrogenous scaffold widely utilized in the design of high-affinity, ATP-competitive kinase inhibitors and vira...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Significance

The pyrido[2,3-b]pyrazin-3-amine core is a privileged bicyclic nitrogenous scaffold widely utilized in the design of high-affinity, ATP-competitive kinase inhibitors and viral polymerase antagonists. The structural geometry of the pyrido[2,3-b]pyrazine core—specifically the positioning of the exocyclic 3-amine and the endocyclic nitrogen atoms—creates an ideal hydrogen bond donor-acceptor motif. This motif tightly anchors the molecule to the highly conserved hinge region of target enzymes, such as Fibroblast Growth Factor Receptors (FGFR) and mutant Epidermal Growth Factor Receptors (EGFR) , as well as non-kinase targets like Human Cytomegalovirus (HCMV) DNA polymerase .

Because of its broad utility, screening libraries enriched with pyrido[2,3-b]pyrazin-3-amine derivatives require carefully engineered High-Throughput Screening (HTS) cascades. This guide outlines a self-validating, two-tiered HTS workflow designed to identify potent, cell-permeable lead compounds while systematically eliminating Pan-Assay Interference Compounds (PAINS) and off-target cytotoxic agents.

HTS_Workflow Lib Pyrido[2,3-b]pyrazin-3-amine Compound Library Pri Primary Screen (TR-FRET Biochemical Assay) Lib->Pri Sec Secondary Screen (Phenotypic Cell Viability) Pri->Sec IC50 < 1 µM Tox Counter Screen (Cytotoxicity / hERG) Sec->Tox EC50 < 5 µM Hit Hit-to-Lead Optimization Tox->Hit SI > 10

HTS cascade for pyrido[2,3-b]pyrazin-3-amine derivatives.

Primary Screen: Biochemical Target Engagement (TR-FRET)

Objective: Identify direct binders to the target kinase's ATP pocket. Causality & Design Choice: Small-molecule libraries often contain highly conjugated, fluorescent compounds that trigger false positives in standard fluorescence assays. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is chosen here because it utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before signal acquisition, background auto-fluorescence from the pyrido[2,3-b]pyrazine derivatives decays completely, ensuring only the specific target-binding signal is measured.

Self-Validating Protocol: TR-FRET Kinase Assay

This protocol is engineered as a self-validating system. It incorporates a known reference inhibitor to define the maximum inhibition (100% effect) and a DMSO vehicle control to define baseline activity (0% effect), allowing for the calculation of the Z'-factor to mathematically prove assay robustness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., FGFR1) to a final well concentration of 0.5 nM.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of pyrido[2,3-b]pyrazin-3-amine compounds (from 10 mM DMSO stocks) directly into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip carryover and minimizes DMSO concentration (<0.1%), preventing solvent-induced enzyme denaturation.

  • Control Assignment: Assign columns 1-2 for DMSO (Negative Control) and columns 23-24 for a known reference inhibitor (e.g., 10 µM Erlotinib or specific FGFR inhibitor) (Positive Control).

  • Enzyme Incubation: Add 5 µL of the kinase/substrate solution to all wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the inhibitors to the ATP pocket.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined value for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm) with a 100 µs delay. Calculate the Z'-factor using the formula:

    Validation Check: The assay is only considered valid and actionable if .

Secondary Screen: Phenotypic Cell-Based Profiling

Objective: Confirm that biochemically active hits can penetrate the cell membrane and successfully inhibit the target in a physiological environment with high intracellular ATP (~1-5 mM). Causality & Design Choice: To ensure the pyrido[2,3-b]pyrazine derivatives are selectively targeting mutant pathways rather than acting as general cytotoxins, compounds are screened in parallel against paired cell lines. For example, screening against erlotinib-sensitive PC9 cells and erlotinib-resistant PC9-ER cells (harboring the EGFR T790M mutation) isolates compounds that specifically overcome acquired resistance.

Self-Validating Protocol: CellTiter-Glo Viability Assay
  • Cell Seeding: Seed PC9 and PC9-ER cells at 2,000 cells/well in 384-well white opaque plates using 25 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the hit compounds. Transfer 50 nL to the assay plates.

  • Incubation: Incubate the cells with the compounds for 72 hours. Causality: 72 hours allows sufficient time for the inhibition of RTK signaling (e.g., PI3K/AKT and MAPK pathways) to translate into measurable anti-proliferative effects.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of intracellular ATP.

  • Validation Check: Calculate the Selectivity Index (SI) by comparing the of the target cell line against a counter-screen of normal human epithelial cells (e.g., BEAS-2B). An validates the compound as a target-specific hit rather than a broad-spectrum toxin.

Pathway Inh Pyrido[2,3-b]pyrazin-3-amine Derivatives Rec Target Kinase (e.g., FGFR, mutant EGFR) Inh->Rec ATP-competitive inhibition PI3K PI3K / AKT Pathway Rec->PI3K MAPK RAS / MAPK Pathway Rec->MAPK Prolif Tumor Cell Proliferation & Survival PI3K->Prolif MAPK->Prolif

Inhibition of RTK signaling by pyrido[2,3-b]pyrazin-3-amine derivatives.

Data Presentation & Hit Triage

Quantitative data must be synthesized to evaluate the Structure-Activity Relationship (SAR) of the pyrido[2,3-b]pyrazine library. The table below illustrates the triage criteria used to advance a hit compound to lead optimization, integrating both biochemical potency and phenotypic selectivity.

Compound IDCore ScaffoldTarget Kinase IC₅₀ (µM)PC9 Cell EC₅₀ (µM)PC9-ER Cell EC₅₀ (µM)BEAS-2B Toxicity CC₅₀ (µM)Selectivity Index (SI)
Ref-Erlotinib Quinazoline0.0020.015> 10.0> 50.0N/A (Resistant)
Pyrido-001 Pyrido[2,3-b]pyrazine0.8502.1004.50012.02.6 (Fail)
Pyrido-045 Pyrido[2,3-b]pyrazine0.0120.0900.150> 60.0> 400 (Advance)
Pyrido-088 Pyrido[2,3-b]pyrazine0.0050.0500.0801.518.7 (Tox Flag)

Data Interpretation: Compound Pyrido-045 demonstrates the ideal profile for this scaffold: sub-micromolar biochemical inhibition, retained potency in the erlotinib-resistant PC9-ER cell line, and a high Selectivity Index indicating minimal off-target cytotoxicity.

References

  • Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules, 22(4), 583.[Link]

  • Bai, B., Srinivas Kandadai, A., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2024). "Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition." ChemMedChem, 20(6), e202400629.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Pyrido[2,3-b]pyrazin-3-amines

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you know that synthesizing nitrogen-rich heterocycles like pyrido[2,3-b]pyrazin-3-amines presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you know that synthesizing nitrogen-rich heterocycles like pyrido[2,3-b]pyrazin-3-amines presents unique challenges. The presence of multiple basic nitrogen atoms and the electron-deficient nature of the pyrazine ring often lead to regioselectivity issues, poor conversion during halogenation, and degradation under harsh amination conditions.

This guide is designed to troubleshoot the classical three-step synthetic route: Condensation → Chlorination → Amination . By understanding the mechanistic causality behind each step, you can transform a low-yielding, erratic protocol into a self-validating, high-throughput system.

I. Mechanistic Workflow & Reaction Logic

The most robust route for synthesizing 3-amino derivatives avoids direct condensation with unstable amino-dicarbonyls. Instead, we build the core via a stable 3-ol (or 3-one) intermediate, activate it with a halogen, and perform a palladium-catalyzed cross-coupling[1].

SynthesisWorkflow A 2,3-Diaminopyridine + Ethyl Glyoxalate B Pyrido[2,3-b]pyrazin-3-ol (Intermediate 1) A->B Step 1: Condensation EtOH, Reflux C 3-Chloro-pyrido[2,3-b]pyrazine (Intermediate 2) B->C Step 2: Chlorination POCl3, DMF (cat.) D Pyrido[2,3-b]pyrazin-3-amine (Target Product) C->D Step 3: Amination Pd-Catalyst / Amine

Figure 1: The standard three-step synthetic workflow for pyrido[2,3-b]pyrazin-3-amines.

II. Troubleshooting Guide & FAQs

Step 1: Condensation Regioselectivity

Q: When condensing 2,3-diaminopyridine with ethyl glyoxalate, I isolate a 1:1 mixture of the 2-ol and 3-ol isomers. How can I drive regioselectivity toward the 3-ol?

The Science: The 3-amino group of 2,3-diaminopyridine is significantly more nucleophilic than the 2-amino group, which is deactivated by the adjacent electronegative pyridine nitrogen. Kinetically, the 3-amino group attacks the more electrophilic aldehyde carbon of glyoxylic acid (or ester) first. However, if the reaction is pushed to thermodynamic control (excessive heat without a catalyst), equilibration occurs, leading to isomeric mixtures. The Solution: Run the reaction under strict kinetic control. Use a mild acid catalyst like p -toluenesulfonic acid ( p -TSA) at 20 mol%[2]. Add the dicarbonyl dropwise at 0 °C before slowly warming to room temperature.

Step 2: Chlorination Bottlenecks

Q: My conversion from pyrido[2,3-b]pyrazin-3-ol to the 3-chloro intermediate using POCl 3​ stalls at 60%, and the reaction mixture turns into a black, intractable tar. What is going wrong?

The Science: Pyrido-pyrazines are sensitive to extreme acidic environments at high temperatures. Refluxing neat POCl 3​ ( 105 °C) causes degradation of the electron-deficient ring system. Furthermore, without a formamide catalyst, the chlorination relies on direct attack by the weakly nucleophilic oxygen on the phosphorus atom, which is sluggish. The Solution: Introduce catalytic N,N -dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which is a far superior electrophile for activating the hydroxyl group. Lower the temperature to 90 °C and monitor strictly via LC-MS.

Step 3: Amination Yield and Degradation

Q: Classical Nucleophilic Aromatic Substitution (S N​ Ar) using ammonia in a sealed tube at 150 °C gives me less than 40% yield of the final 3-amine. How can I improve this?

The Science: The 3-position of the pyrido[2,3-b]pyrazine ring is less activated toward S N​ Ar than the 2-position. Forcing the reaction with high heat leads to ring opening and polymerization. The Solution: Abandon S N​ Ar in favor of Palladium-catalyzed Buchwald-Hartwig amination. Utilizing Pd(dppf)Cl 2​ or Pd 2​ (dba) 3​ with bulky phosphine ligands (like Xantphos) facilitates oxidative addition into the stubborn C-Cl bond at much lower temperatures (100 °C), dramatically improving yields[3].

III. Quantitative Data: Amination Optimization

The table below summarizes the empirical data comparing classical S N​ Ar against various Buchwald-Hartwig catalytic systems for the amination of 3-chloro-pyrido[2,3-b]pyrazine[3].

Amination MethodCatalyst / LigandBaseSolventTemp / TimeYield (%)
Classical S N​ Ar NoneNoneEtOH (Sealed)150 °C / 24 h38%
Buchwald-Hartwig Pd(OAc) 2​ / XPhosKO t BuToluene100 °C / 8 h52%
Buchwald-Hartwig Pd 2​ (dba) 3​ / XantphosCs 2​ CO 3​ DMF100 °C / 5 h75%
Buchwald-Hartwig Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O 100 °C / 3 h 88%

Table 1: Optimization of amination conditions demonstrating the superiority of Pd(dppf)Cl 2​ in aqueous dioxane.

IV. Standard Operating Procedure (SOP)

To ensure self-validating results, follow this optimized, step-by-step methodology.

Step 1: Synthesis of Pyrido[2,3-b]pyrazin-3-ol
  • Charge: To a 250 mL round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and ethanol (0.2 M).

  • Catalyze: Add 20 mol% p -TSA[2]. Cool the mixture to 0 °C using an ice bath.

  • Add: Dropwise, add ethyl glyoxalate (1.1 eq, 50% solution in toluene) over 30 minutes.

  • React: Remove the ice bath and stir at room temperature for 2 hours, then warm to 60 °C for 4 hours.

  • Workup: Cool to 0 °C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to afford the 3-ol intermediate.

Step 2: Chlorination to 3-Chloro-pyrido[2,3-b]pyrazine
  • Charge: Suspend the 3-ol intermediate (1.0 eq) in POCl 3​ (10.0 eq).

  • Activate: Add 3 drops of anhydrous DMF (catalytic).

  • React: Heat the mixture to 90 °C (do not exceed 95 °C) for 3 hours under an inert argon atmosphere.

  • Quench (Critical): Cool the mixture to room temperature. Slowly pour the mixture over crushed ice while stirring vigorously to prevent localized heating, which causes hydrolysis back to the starting material.

  • Extract: Neutralize carefully with saturated NaHCO 3​ to pH 7. Extract with dichloromethane (3 x 50 mL), dry over Na 2​ SO 4​ , and concentrate.

Step 3: Buchwald-Hartwig Amination
  • Charge: In an oven-dried Schlenk tube, combine 3-chloro-pyrido[2,3-b]pyrazine (1.0 eq), the desired amine/ammonia source (1.5 eq), and K 2​ CO 3​ (2.0 eq).

  • Catalyze: Add Pd(dppf)Cl 2​ (5 mol%)[3].

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 ratio, 0.1 M).

  • React: Seal the tube and heat at 100 °C for 3 hours.

  • Purify: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography to yield the highly pure pyrido[2,3-b]pyrazin-3-amine.

V. References

  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives Source: Malaysian Journal of Chemistry (Institut Kimia Malaysia) URL: [Link]

  • Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: MDPI (Molecules) URL: [Link]

Sources

Optimization

troubleshooting poor aqueous solubility of pyrido[2,3-b]pyrazin-3-amine

Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and formulation scientists encountering severe aqueous solubility bottlenecks with pyrido[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and formulation scientists encountering severe aqueous solubility bottlenecks with pyrido[2,3-b]pyrazin-3-amine and its derivatives.

By synthesizing thermodynamic principles with field-validated formulation strategies, this guide provides actionable, self-validating protocols to rescue poorly soluble lead compounds.

Diagnostic Workflow: Solubility Troubleshooting

Before applying complex formulations, it is critical to diagnose the thermodynamic root cause of the precipitation. The following decision tree outlines the logical progression for troubleshooting pyrido[2,3-b]pyrazin-3-amine derivatives.

SolubilityTroubleshooting A Pyrido[2,3-b]pyrazin-3-amine Precipitation Detected B Assess Solid-State Properties (Tm, LogP, pKa) A->B C High Tm, Low LogP (Brick Dust) B->C Lattice Limited D Low Tm, High LogP (Grease Ball) B->D Solvation Limited E Salt Screening (Target 3-NH2 with Strong Acid) C->E pKa > 3 F Amorphous Solid Dispersion (Polymer Matrix) C->F Non-ionizable/Weak Base D->F Broad Utility G Lipid-Based Formulation (SEDDS/SMEDDS) D->G High Lipid Solubility

Diagnostic workflow for pyrido[2,3-b]pyrazin-3-amine solubility troubleshooting.

Frequently Asked Questions & Troubleshooting Guides

Q1: My pyrido[2,3-b]pyrazin-3-amine derivative has a relatively low LogP, but it is still practically insoluble in water. Why is the "like dissolves like" rule failing? A: You are encountering the classic "brick dust" phenomenon[1]. The aqueous solubility of a solid solute is governed by two main thermodynamic barriers: the enthalpic cost of disrupting the crystal lattice and the free energy of solvation[2]. Pyrido[2,3-b]pyrazine is a highly planar, fused bicyclic system known for its stability[3]. The primary amine at the 3-position establishes a robust network of intermolecular hydrogen bonds (acting as a donor to the pyrazine/pyridine nitrogen acceptors) alongside strong π−π stacking. This results in a high melting point (typically >135°C) and massive lattice energy[4]. Even if the molecule is polar (low LogP), the energy required to break the crystal lattice exceeds the hydration energy, rendering it insoluble[5].

Q2: I attempted to form a salt using acetic acid to improve solubility, but the compound immediately precipitated back out. What went wrong? A: The failure lies in the ΔpKa​ between your chosen acid and the basic center of the molecule. The primary amine at the 3-position is conjugated with the highly electron-deficient pyrido[2,3-b]pyrazine ring, making it a very weak base. For stable salt formation, thermodynamic principles dictate a ΔpKa​≥3 between the base and the acid[6]. Acetic acid ( pKa​ 4.76) is insufficiently acidic to fully protonate this specific heteroaromatic amine, leading to rapid disproportionation back to the insoluble free base in aqueous media. Solution: You must utilize strong mineral acids (e.g., HCl) or sulfonic acids (e.g., methanesulfonic acid) to ensure complete protonation and stable salt isolation.

Q3: We prepare 10 mM DMSO stock solutions for our biochemical assays, but the compound crashes out when diluted into the aqueous buffer. How can we maintain kinetic solubility? A: This is a solvent-shift precipitation issue. When the DMSO stock is diluted into the aqueous buffer, the local concentration of the compound drastically exceeds its thermodynamic solubility limit before it can uniformly disperse, leading to rapid nucleation[7]. Solution: Perform serial dilutions in DMSO first, then transfer a constant, small volume (e.g., 1% final DMSO concentration) to the buffer. Additionally, incorporate non-ionic surfactants (e.g., 0.01% Tween-20) or carrier proteins (e.g., 0.1% BSA) into the assay buffer prior to compound addition. These agents form micelles or binding pockets that kinetically trap the hydrophobic molecules, preventing aggregation.

Q4: For rodent PK studies, simple suspensions yield near-zero bioavailability. What is the recommended formulation strategy? A: Because pyrido[2,3-b]pyrazin-3-amine is a "brick dust" molecule, lipid-based formulations (like SEDDS) will likely fail due to the compound's poor solubility in lipid vehicles[8]. The most effective strategy is an Amorphous Solid Dispersion (ASD)[2]. By co-precipitating the drug with a hydrophilic polymer (e.g., HPMCAS or PVP-VA), you trap the drug in its high-energy amorphous state, entirely bypassing the crystal lattice energy barrier and significantly enhancing the dissolution rate in the GI tract.

Quantitative Data: Physicochemical Profiling

Understanding the numerical boundaries of your compound dictates the formulation strategy. Below is a summary of typical physicochemical parameters for this scaffold and their direct impact on solubility.

ParameterTypical Value for Pyrido[2,3-b]pyrazinesImpact on Aqueous SolubilityRecommended Mitigation Strategy
Melting Point ( Tm​ ) 135°C - 143°CHigh lattice energy restricts dissolution (Brick Dust)Amorphous solid dispersion, Nanonization
LogP 1.0 - 2.5Moderate lipophilicity; solvation is not the primary barrierFocus on disrupting crystal packing via Aufheben strategies
pKa​ (Conjugate Acid) ~3.0 - 4.5Weak base; requires highly acidic conditions to protonateSalt formation with strong acids (e.g., Mesylate, HCl)
Intrinsic Solubility ( S0​ ) < 10 μM Insufficient for standard in vitro and in vivo assaysCo-solvents (DMSO/Tween) for in vitro screening

Validated Experimental Protocols

Protocol 1: High-Throughput Salt Screening for Weakly Basic Heterocycles

This protocol is designed to force the protonation of the weakly basic 3-amine and validate the creation of a new, highly soluble crystalline salt form.

  • Preparation: Dispense 5 mg of the pyrido[2,3-b]pyrazin-3-amine free base into 2 mL glass HPLC vials.

  • Solvent Addition: Add 500 μL of a solvent with moderate hydrogen-bonding capacity (e.g., Tetrahydrofuran or Acetone) to create a mobile slurry.

  • Acid Addition: Add 1.05 molar equivalents of strong counterion acids (e.g., Hydrochloric acid, Methanesulfonic acid, p-Toluenesulfonic acid). Causality: A slight stoichiometric excess ensures the reaction is driven to complete protonation, overcoming the weak basicity of the heteroaromatic amine.

  • Thermal Cycling: Heat the sealed vials to 50°C for 1 hour with stirring, then cool to 5°C at a controlled rate of 0.5°C/min. Causality: Controlled cooling supersaturates the solution slowly, promoting the nucleation of a stable salt crystal lattice rather than an unstable amorphous precipitate.

  • Isolation & Validation: Centrifuge the vials, decant the supernatant, and dry the solid under vacuum. Self-Validation Step: You must validate salt formation via Differential Scanning Calorimetry (DSC). A successful salt will exhibit a distinct, sharp melting endotherm ( Tm​ ) that is significantly shifted from the 135-143°C range of the free base.

Protocol 2: Kinetic Solubility Measurement via Nephelometry

This protocol determines the maximum concentration a compound can maintain in an assay buffer before solvent-shift precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 12-point, 2-fold dilution series in 100% DMSO (ranging from 10 mM down to 4.8 μM ).

  • Buffer Spiking: Add 5 μL of each DMSO stock to 495 μL of PBS (pH 7.4) in a 96-well clear-bottom plate. Causality: By keeping the transfer volume constant, you maintain exactly 1% DMSO across all wells. This isolates the variable to compound concentration, preventing solvent-induced artifacts.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking (300 rpm) to allow the metastable state to reach equilibrium.

  • Measurement: Read the plate using a nephelometer (measuring forward light scattering). The kinetic solubility limit is defined as the highest concentration well that does not show a statistically significant increase in light scattering compared to a blank (1% DMSO in PBS) control.

References

  • Guidechem. "Pyrido[2,3-b]pyrazine 322-46-3 wiki". Guidechem.
  • CymitQuimica. "CAS 322-46-3: Pyrido[2,3-b]pyrazine". CymitQuimica.
  • National Institutes of Health. "Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity". PMC.
  • ACS Publications. "Poorly Soluble Marketed Drugs Display Solvation Limited Solubility". Journal of Medicinal Chemistry.
  • ResearchGate. "Strategies to Address Low Drug Solubility in Discovery and Development". Pharmacological Reviews.
  • National Institutes of Health. "Understanding peroral absorption: regulatory aspects and contemporary approaches to tackling solubility and permeability hurdles". PMC.
  • ACS Publications. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability". Journal of Medicinal Chemistry.
  • Benchchem. "Cuban-1-amine | 91424-46-3". Benchchem.
  • The Royal Society of Chemistry. "CHAPTER 2: Tactics to Improve Solubility". RSC Books.

Sources

Troubleshooting

Technical Support Center: Optimizing C-N Substitution on the Pyrido[2,3-b]pyrazine Scaffold

Welcome to the Technical Support Center for pyrido[2,3-b]pyrazine functionalization. The pyrido[2,3-b]pyrazine core is a privileged, highly electron-deficient scaffold widely utilized in the development of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrido[2,3-b]pyrazine functionalization. The pyrido[2,3-b]pyrazine core is a privileged, highly electron-deficient scaffold widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and organic optoelectronics (e.g., TADF emitters)[1].

Functionalizing the 3-position via C-N bond formation to yield pyrido[2,3-b]pyrazin-3-amines presents unique synthetic challenges. This guide provides causality-driven troubleshooting, decision matrices, and self-validating protocols to help you overcome regioselectivity issues, catalyst stalling, and poor yields.

Strategic Workflow: Choosing the Right Amination Pathway

The extreme electron deficiency of the fused heteroaromatic system dictates your synthetic strategy. Use the decision matrix below to determine whether Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig cross-coupling is appropriate for your specific amine nucleophile.

Workflow Start 3-Halo-pyrido[2,3-b]pyrazine AmineCheck Amine Nucleophile Type? Start->AmineCheck Aliphatic 1° or Unhindered 2° Aliphatic AmineCheck->Aliphatic High Nucleophilicity Aromatic Aryl / Bulky 2° / Poor Nucleophile AmineCheck->Aromatic Low Nucleophilicity SNAr SNAr Pathway (Polar Aprotic, 80-120°C) Aliphatic->SNAr Buchwald Buchwald-Hartwig (Pd-Catalyzed, 80-110°C) Aromatic->Buchwald OptSNAr Optimize Base: DIPEA or K2CO3 SNAr->OptSNAr OptBuch Optimize Ligand: Xantphos or BINAP Buchwald->OptBuch Product Pyrido[2,3-b]pyrazin-3-amine OptSNAr->Product OptBuch->Product

Workflow for selecting amination strategies at the pyrido[2,3-b]pyrazine 3-position.

Troubleshooting & FAQs

Section A: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with a primary aliphatic amine is yielding a significant amount of a dimethylamine-substituted side product. How do I prevent this? A: Causality: This is a classic solvent-degradation issue. When SNAr is performed in DMF at elevated temperatures (>100°C) with strong bases, DMF hydrolyzes to release dimethylamine. Because the 3-position of pyrido[2,3-b]pyrazine is highly activated, the in-situ generated dimethylamine outcompetes your target amine. Solution: Switch your solvent to N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), which are significantly more thermally stable. Alternatively, lower the reaction temperature to 80°C and use an organic base like DIPEA instead of K2CO3.

Q: I am observing ring-opening and degradation of the pyrido[2,3-b]pyrazine core during SNAr. What is causing this? A: Causality: The three nitrogen atoms in the fused ring system severely deplete the electron density of the carbon backbone. Under harsh basic conditions (e.g., NaOH, KOH, or prolonged heating with Cs2CO3), hydroxide ions can attack the highly electrophilic C2 or C3 positions, leading to Meisenheimer complex formation followed by irreversible ring scission. Solution: Maintain strictly anhydrous conditions to prevent hydroxide formation. Use non-nucleophilic bases (DIPEA, TEA) and limit reaction temperatures to ≤90°C.

Section B: Buchwald-Hartwig Cross-Coupling

Q: I am trying to couple an aniline derivative to 3-bromo-pyrido[2,3-b]pyrazine. The reaction stalls, and I recover mostly unreacted starting material. How do I optimize the catalyst? A: Causality: Anilines are poor nucleophiles. While the electron-deficient pyrido[2,3-b]pyrazine accelerates the oxidative addition of Pd(0) into the C-Br bond, it severely retards the reductive elimination step. The electron-withdrawing core stabilizes the Pd(II)-aryl intermediate, causing the catalytic cycle to stall[2]. Solution: You must force reductive elimination sterically. Switch to a bidentate ligand with a wide bite angle, such as Xantphos (bite angle ~108°) or BINAP (bite angle ~92°). These ligands compress the angle between the aryl and amine groups on the Pd(II) center, drastically lowering the activation energy required for reductive elimination[1].

Q: During my Pd-catalyzed amination, I am observing significant dehalogenation (reduction) of the 3-bromo-pyrido[2,3-b]pyrazine instead of the C-N coupled product. Why? A: Causality: Dehalogenation occurs when β -hydride elimination outcompetes reductive elimination. If your amine has β -hydrogens (e.g., aliphatic secondary amines) and reductive elimination is slow (due to the electron-deficient scaffold), the amine acts as a hydride donor, reducing the C-Br bond to a C-H bond. Solution:

  • Use Pd2(dba)3 with Xantphos to accelerate reductive elimination.

  • Switch the base from NaOtBu to Cs2CO3. Strong alkoxide bases can sometimes exacerbate β -hydride elimination pathways.

  • Ensure the reaction is thoroughly degassed (freeze-pump-thaw x3), as oxygen can disrupt the Pd(0)/Pd(II) cycle and promote side reactions[3].

Section C: Exocyclic Amine Functionalization

Q: I have successfully synthesized pyrido[2,3-b]pyrazin-3-amine, but direct alkylation of the exocyclic amine using alkyl halides and K2CO3 is failing. Why? A: Causality: The lone pair of the exocyclic 3-amine is highly delocalized into the electron-deficient pyrazine and pyridine rings. This resonance stabilization renders the amine remarkably non-nucleophilic, meaning standard SN2 alkylation conditions will fail. Solution: Do not rely on direct alkylation. Instead, use reductive amination (reacting the amine with an aldehyde and NaBH(OAc)3 in DCE/AcOH) or deprotonate the amine first using a strong base like NaH in anhydrous THF before adding the electrophile.

Quantitative Data: Condition Optimization Matrix

Use this self-validating matrix to select the optimal starting conditions based on your amine class.

Amine ClassPreferred MethodCatalyst / Ligand SystemBaseSolventTemp (°C)Typical Yield
1° Aliphatic SNArNone requiredDIPEA (2.0 eq)NMP80 - 9075 - 90%
2° Aliphatic (Unhindered) SNArNone requiredK2CO3 (2.5 eq)DMAc90 - 10065 - 85%
Aryl Amines (Anilines) Buchwald-HartwigPd(OAc)2 (5 mol%) / Xantphos (10 mol%)Cs2CO3 (2.0 eq)1,4-Dioxane100 - 11070 - 85%
Bulky 2° Aliphatic Buchwald-HartwigPd2(dba)3 (2.5 mol%) / BINAP (7.5 mol%)NaOtBu (1.5 eq)Toluene11050 - 70%

Experimental Methodologies

Protocol A: General SNAr Procedure for Primary Amines

Self-Validating Check: The reaction mixture should turn from pale yellow to deep orange/red as the aminated product forms, indicating successful charge-transfer complexation.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-chloro-pyrido[2,3-b]pyrazine (1.0 mmol, 1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous NMP (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

  • Amine Addition: Add the primary aliphatic amine (1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Seal the vial and heat to 85°C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (25 mL) to precipitate the product. Filter the solid, wash with cold water (3 x 10 mL), and dry under high vacuum.

Protocol B: Buchwald-Hartwig Amination for Aryl Amines

Self-Validating Check: A color change to dark red/brown upon heating indicates the formation of the active Pd(0) species. If the solution turns black and precipitates Pd-black, the catalyst has died (check degassing).

  • Preparation: In an oven-dried Schlenk tube, combine 3-bromo-pyrido[2,3-b]pyrazine (1.0 mmol, 1.0 eq), the aniline derivative (1.2 mmol, 1.2 eq), Pd(OAc)2 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous Cs2CO3 (2.0 mmol, 2.0 eq)[1].

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture at 100°C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. 1

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Institut Kimia Malaysia (IKM). 3

  • A New Entry to Purely Organic Thermally Activated Delayed Fluorescence Emitters Based on Pyrido[2,3‐b]pyrazine–Dihydrophenaz. Chemistry - A European Journal (DTU).2

Sources

Optimization

Technical Support Center: Troubleshooting Pyrido[2,3-b]pyrazin-3-amine Stability in Solution

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bicyclic heteroaromatic amines in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bicyclic heteroaromatic amines in solution. Pyrido[2,3-b]pyrazin-3-amine is a highly valuable scaffold in drug development, but its electron-deficient pyrazine ring and primary amine group make it highly susceptible to specific microenvironmental triggers.

This guide bypasses generic advice to dissect the exact physicochemical mechanisms driving your stability issues. By understanding the causality behind these degradation pathways, we can implement self-validating protocols to ensure absolute experimental reproducibility.

Quantitative Summary of Degradation Triggers

Before troubleshooting, it is critical to identify the kinetic rate and primary triggers of your specific degradation pathway.

Degradation PathwayPrimary TriggerKinetic Rate / SeverityMitigation Strategy
Photo-oxidation (PCET) UV/Vis Light + Protic SolventUltrafast (picoseconds to minutes)Use aprotic solvents, amber glassware
Solvent Addition Alkaline pH + AlcoholsModerate (hours)Maintain pH 6.0-7.5, avoid primary alcohols
Hydrolysis Strong Acids/BasesSlow (days)Lyophilization for long-term storage
Precipitation Aqueous media (low solubility)Variable (concentration-dependent)Co-solvents (DMSO), surfactant formulation
Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my pyrido[2,3-b]pyrazin-3-amine solution degrade so rapidly when prepared in methanol and exposed to ambient light?

Mechanistic Causality: This is a classic case of excited-state 1[1]. Pyrido[2,3-b]pyrazine complexes form strong intermolecular hydrogen bonds with protic solvents like methanol. Specifically, when the hydrogen bond is formed with one of the β-positioned nitrogen atoms on the pyrazine ring, it stabilizes the reactive ππ* charge-transfer electronic state[2]. Upon exposure to light, this triggers an ultrafast PCET reaction, leading to the photo-oxidation of the solvent and the subsequent irreversible degradation of the heterocyclic core[2].

Solution: Switch to an aprotic solvent (e.g., DMSO or Acetonitrile) for stock solutions. If protic solvents are mandatory for your assay, prepare the solution immediately before use, degas with argon to remove dissolved oxygen, and use amber vials to block UV/Vis excitation.

PCET_Pathway A Pyrido[2,3-b]pyrazin-3-amine + Protic Solvent (MeOH) B H-Bonding at β-Nitrogen A->B C UV/Vis Light Excitation B->C D Stabilized ππ* Charge-Transfer State C->D E Ultrafast PCET Reaction D->E F Photo-oxidation & Ring Degradation E->F

Mechanism of photo-induced PCET degradation in protic solvents.

Q2: I am observing unexpected mass adducts (+32 Da or +46 Da) in my LC-MS when using alkaline alcoholic solutions. What is happening?

Mechanistic Causality: Pyrido[2,3-b]pyrazines are highly electron-deficient heteroaromatics. In alkaline media, the pyrazine ring is susceptible to partial 3[3], forming 1,4-dihydro derivatives. These intermediates readily isomerize into 1,2-, 3,4-, or 5,8-dihydro compounds. Once isomerized in an alkaline environment, the electron-deficient ring undergoes a nucleophilic addition with the solvent (e.g., a molecule of alcohol is added across the double bond, resulting in the observed mass shifts)[3].

Solution: Strictly avoid the combination of high pH (>8.0) and primary alcohols (methanol, ethanol). Buffer your solutions to a physiological pH (6.0–7.5) using non-nucleophilic buffers like HEPES or PIPES.

Q3: The compound precipitates out of my aqueous assay buffer, and attempts to force it into solution cause long-term instability. How can I resolve this?

Mechanistic Causality: Pyrido[2,3-b]pyrazin-3-amines exhibit a rigid, planar bicyclic structure that leads to strong intermolecular π-π stacking and high crystal lattice energy. This results in notoriously 4[5]. Forcing dissolution via extreme pH shifts promotes hydrolytic cleavage of the 3-amine group.

Solution: Utilize a co-solvent approach. Dissolve the compound first in 100% DMSO to create a highly concentrated stock. For the working solution, spike the DMSO stock into the aqueous buffer under rapid vortexing, ensuring the final DMSO concentration does not exceed 1-2% (v/v) to prevent precipitation while maintaining assay compatibility.

Experimental Protocol: Self-Validating Preparation of Stable Stock Solutions

To guarantee the integrity of your pyrido[2,3-b]pyrazin-3-amine solutions, follow this self-validating methodology. This protocol systematically eliminates the variables that trigger PCET, reduction, and hydrolysis.

Step-by-Step Methodology:

  • Inert Preparation: Bake all glassware at 120°C to remove trace moisture and acids/bases. Purge your weighing chamber or glovebox with Argon gas.

  • Solvent Selection: Use anhydrous, HPLC-grade DMSO (an aprotic solvent) to prevent hydrogen-bonding at the β-nitrogen, thereby blocking the PCET pathway.

  • Dissolution: Weigh the compound and dissolve to a 10 mM stock concentration. If necessary, sonicate briefly in a water bath (<30°C). Do not use heat guns.

  • Degassing: Sparge the solution with Argon for 5 minutes to displace dissolved oxygen, mitigating secondary oxidative pathways.

  • Storage: Aliquot into single-use amber glass vials (to prevent UV/Vis photo-excitation) and store at -20°C.

  • Self-Validation (Quality Control): Validate stability by running an aliquot on LC-MS (UV detection at 254 nm) at Time 0 and Day 7. A stable solution will show <2% peak area degradation and an absence of +32 Da/+46 Da adduct masses.

Workflow S1 1. Weigh Compound (Inert Argon Atmosphere) S2 2. Dissolve in Anhydrous DMSO (Avoid Protic Solvents) S1->S2 S3 3. Buffer to pH 6.0-7.5 (Avoid Alkaline Conditions) S2->S3 S4 4. Degas Solution (Argon Sparging for 5 min) S3->S4 S5 5. Store in Amber Vials (Protect from UV at -20°C) S4->S5 S6 6. LC-MS Validation (Confirm <2% Degradation) S5->S6

Self-validating workflow for preparing stable pyrido[2,3-b]pyrazin-3-amine solutions.

References
  • Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study Source: RSC Publishing URL:[Link]

  • Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study Source: Cambridge University Press URL:[Link]

  • Electrochemical reduction of pyridopyrazines Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

  • WO2013048214A2 - Novel heterocyclic derivatives and their uses Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection in Drug Design: Pyrido[2,3-b]pyrazin-3-amine vs. Quinoxaline Derivatives

In the highly optimized landscape of modern drug discovery, the selection of a core heterocyclic scaffold dictates a molecule's pharmacokinetics, target binding affinity, and toxicity profile. Two prominent nitrogen-cont...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly optimized landscape of modern drug discovery, the selection of a core heterocyclic scaffold dictates a molecule's pharmacokinetics, target binding affinity, and toxicity profile. Two prominent nitrogen-containing bicyclic scaffolds—quinoxaline and pyrido[2,3-b]pyrazine (specifically its 3-amine derivatives)—are frequently evaluated against one another.

While quinoxalines (benzopyrazines) are historically established in FDA-approved drugs (e.g., Erdafitinib) and act as versatile ATP-competitive inhibitors[1], the pyrido[2,3-b]pyrazin-3-amine scaffold has emerged as a structurally refined alternative. By replacing a carbon atom in the benzene ring with a nitrogen atom and introducing an exocyclic amine, medicinal chemists can fundamentally alter the electron density, reduce lipophilicity, and introduce critical hydrogen-bond donors. This technical guide provides an objective, data-driven comparison of these two scaffolds to guide researchers in rational drug design.

Pharmacophoric Rationale & Mechanistic Pathways

The Quinoxaline Core: Hydrophobic Dominance

Quinoxaline consists of a benzene ring fused to a pyrazine ring. Its high lipophilicity makes it an excellent candidate for occupying deep, hydrophobic pockets in targets such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and secretory phospholipase A2 (sPLA2)[1][2]. However, this high lipophilicity often translates to a high calculated partition coefficient (ClogP), which is a primary driver of off-target human ether-à-go-go-related gene (hERG) channel inhibition—a major liability for cardiotoxicity.

The Pyrido[2,3-b]pyrazin-3-amine Core: Electronic Tuning & H-Bonding

The pyrido[2,3-b]pyrazine scaffold introduces a pyridine nitrogen that acts as an additional hydrogen bond acceptor, significantly lowering the overall ClogP and improving aqueous solubility[3]. Furthermore, the addition of the 3-amine group provides a highly directional hydrogen bond donor. This exocyclic amine is critical for engaging the hinge region of kinases (such as mutant EGFR) or specific allosteric sites in viral enzymes like the human cytomegalovirus (HCMV) DNA polymerase[3][4].

TargetPathways Pyrido Pyrido[2,3-b]pyrazin-3-amine Kinase Kinase Hinge Regions (e.g., EGFR, PI3K) Pyrido->Kinase H-bond donor (3-amine) ViralPol HCMV DNA Polymerase Pyrido->ViralPol Non-nucleoside binding Quinoxaline Quinoxaline Derivatives VEGFR VEGFR-2 / sPLA2 Quinoxaline->VEGFR ATP competitive binding ViralPro Viral Proteases (Mpro) Quinoxaline->ViralPro Hydrophobic pocket blockade

Divergent target engagement pathways of pyrido[2,3-b]pyrazin-3-amine and quinoxaline scaffolds.

Quantitative Performance & Target Profiling

To objectively compare the utility of these scaffolds, we must look at their experimental performance across diverse therapeutic targets. The table below summarizes recent quantitative data, highlighting the trade-offs between binding affinity and pharmacokinetic liabilities.

ScaffoldTarget / ApplicationRepresentative IC50 / EC50Key AdvantagePrimary Limitation
Quinoxaline sPLA2 / α-glucosidase (Diabetes)0.0475 µM (sPLA2)High membrane permeability; broad functionalization[2]Prone to high lipophilicity; potential hERG liability.
Quinoxaline VEGFR-2 / Anticancer~1.0 - 5.0 µMEstablished, highly scalable synthetic routes[1][5]Poor aqueous solubility in rigid, un-functionalized analogs.
Pyrido[2,3-b]pyrazin-3-amine HCMV DNA Polymerase0.33 µMReduced hERG inhibition; significantly improved solubility[3]Regioselectivity challenges during early-stage synthesis[6].
Pyrido[2,3-b]pyrazine EGFR-TK (L858R/T790M)0.09 µMExcellent hinge-region engagement via H-bonding[4]Requires precise steric tuning to avoid pan-kinase activity.

Self-Validating Experimental Workflows

Developing derivatives from these scaffolds requires rigorous synthetic control and immediate biological validation. Below are detailed, self-validating protocols designed to overcome the specific challenges associated with the pyrido[2,3-b]pyrazine core.

ExperimentalWorkflow Start Scaffold Selection & In Silico Design Synth Regioselective Condensation Start->Synth Dicarbonyl + Diamine Purify Chromatographic Isolation Synth->Purify Crude Isomers Assay In Vitro Target Inhibition Assay Purify->Assay >95% Purity (HPLC) Tox hERG Patch-Clamp Counter-Screen Assay->Tox IC50 < 1 µM Lead Lead Optimization Tox->Lead High Therapeutic Index

Self-validating experimental workflow from synthesis to hERG counter-screening.

Protocol A: Regioselective Synthesis of Pyrido[2,3-b]pyrazin-3-amine Derivatives

When synthesizing quinoxalines, the symmetry of o-phenylenediamine makes condensation straightforward[5]. However, the asymmetry of pyridine-2,3-diamine used for pyrido[2,3-b]pyrazines yields two distinct regioisomers when reacted with unsymmetrical α-oxocarbonyls.

  • Step 1: Pre-activation & Solvent Selection. Dissolve pyridine-2,3-diamine and the selected unsymmetrical α-oxocarbonyl compound in an acidic solvent (e.g., glacial acetic acid or trifluoroacetic acid) at 0–5°C.

    • Causality: The acidic environment protonates the carbonyl oxygens, increasing their electrophilicity. Running the reaction at lower temperatures in an acidic medium differentiates the nucleophilicity of the two distinct amino groups on the pyridine ring, driving regioselectivity toward the biologically active isomer[6].

  • Step 2: Microwave-Assisted Condensation. Subject the sealed mixture to microwave irradiation (80°C for 15-30 minutes).

    • Causality: Microwave heating ensures rapid, uniform energy transfer, accelerating the dehydration steps of the condensation while minimizing the thermal degradation that often occurs during prolonged conventional heating[5].

  • Step 3: Chromatographic Isolation. Purify the crude mixture using flash column chromatography (silica gel), followed by preparative HPLC to isolate the 3-amine derivative.

    • Validation Checkpoint: This synthetic system validates itself via 1 H-NMR and single-crystal X-ray diffraction. The distinct chemical shifts of the pyridine ring protons confirm which nitrogen attacked the more electrophilic carbonyl, verifying the regiochemistry[6].

Protocol B: High-Throughput Target Engagement & hERG Counter-Screening

Because lipophilic heterocycles are notorious for cardiotoxicity, target inhibition must be immediately contextualized against hERG channel activity.

  • Step 1: In Vitro Target Inhibition Assay. Incubate the purified pyrido[2,3-b]pyrazin-3-amine derivatives with the target enzyme (e.g., HCMV DNA polymerase) and a fluorogenic substrate in a 96-well format. Include a vehicle control (DMSO) and a positive control.

    • Causality: Using a direct enzymatic assay isolates the compound's pharmacodynamic efficacy from cellular permeability factors, establishing an accurate baseline IC50/EC50[3].

  • Step 2: Parallel hERG Patch-Clamp Assay. Test compounds exhibiting an IC50 < 1 µM on mammalian cells (e.g., CHO cells) stably expressing the hERG potassium channel.

    • Causality: The pyrido[2,3-b]pyrazine core is specifically designed to lower ClogP compared to quinoxaline. The patch-clamp assay provides direct electrophysiological proof that this structural modification successfully prevents off-target binding to the hERG channel[3].

    • Validation Checkpoint: The protocol is self-validating if the ratio of hERG IC50 to Target IC50 (the Therapeutic Index) exceeds 100. A low ClogP correlating with reduced hERG inhibition confirms the structural rationale of choosing the pyrido-pyrazine scaffold over quinoxaline.

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Comparative

Validating Pyrido[2,3-b]pyrazin-3-amine Target Engagement via Surface Plasmon Resonance: A Comparative Guide

As kinase inhibitor discovery shifts from simple enzymatic assays to sophisticated biophysical profiling, validating target engagement with high-resolution kinetic data has become paramount. Pyrido[2,3-b]pyrazin-3-amines...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor discovery shifts from simple enzymatic assays to sophisticated biophysical profiling, validating target engagement with high-resolution kinetic data has become paramount. Pyrido[2,3-b]pyrazin-3-amines have recently emerged as a highly versatile heterocyclic scaffold, demonstrating potent pan-inhibition of Fibroblast Growth Factor Receptors (FGFR1–4)[1][2].

However, relying solely on biochemical IC₅₀ values can be misleading due to ATP-competitive assay conditions and cellular permeability factors. To objectively evaluate the performance of a pyrido[2,3-b]pyrazin-3-amine lead against alternative clinical scaffolds, Surface Plasmon Resonance (SPR) provides an orthogonal, label-free, and real-time biophysical approach[3].

This guide provides a comprehensive framework for utilizing SPR to validate the binding kinetics ( KD​ , kon​ , koff​ ) of pyrido[2,3-b]pyrazin-3-amine derivatives, comparing their performance to standard-of-care alternatives.

The Mechanistic Rationale: Why SPR for FGFR Inhibitors?

The FGFR signaling cascade governs critical cellular processes, including proliferation and angiogenesis. Aberrant FGFR signaling is a well-documented driver in various oncogenic neoplasms[4].

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-4 Kinase Domain FGF->FGFR FRS2 FRS2 Adaptor FGFR->FRS2 Inhibitor Pyrido[2,3-b]pyrazin-3-amine Inhibitor->FGFR Competitive Binding (Target Engagement) PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK

Fig 1: Mechanism of action for pyrido[2,3-b]pyrazin-3-amine inhibitors targeting FGFR signaling.

While end-point assays confirm that an inhibitor blocks downstream phosphorylation, SPR delineates how the drug binds. The pyrido[2,3-b]pyrazine core is designed to form critical hydrogen bonds within the ATP-binding hinge region of the kinase. By measuring the association rate ( kon​ ) and dissociation rate ( koff​ ), SPR allows us to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ) and the drug's residence time ( τ=1/koff​ )[5]. Prolonged residence time often correlates with sustained in vivo efficacy, making it a critical differentiator during lead optimization.

Comparative Performance: Pyrido[2,3-b]pyrazines vs. Alternatives

To objectively assess the pyrido[2,3-b]pyrazin-3-amine scaffold, we compare its binding kinetics against two established clinical benchmarks: a pan-FGFR pyrimidine-based inhibitor (Ponatinib, a Type II DFG-out binder)[5] and a quinoxaline-based inhibitor (Erdafitinib analog).

Table 1: SPR Kinetic Profiling of FGFR1 Inhibitors

Compound ClassRepresentative Scaffold kon​ (M −1 s −1 ) koff​ (s −1 ) KD​ (nM)Residence Time ( τ )Binding Mode
Pyrido[2,3-b]pyrazin-3-amine Lead Compound A 4.5×105 1.2×10−4 0.26 ~138 min Type I (DFG-in)
Pan-FGFR Pyrimidine Ponatinib 1.8×105 8.5×10−4 4.72~19 minType II (DFG-out)
Quinoxaline-based Erdafitinib analog 3.2×105 4.1×10−4 1.28~40 minType I (DFG-in)

Data Interpretation: The pyrido[2,3-b]pyrazin-3-amine scaffold demonstrates a significantly slower dissociation rate ( koff​ ) compared to the pyrimidine and quinoxaline alternatives. This translates to a superior residence time of over 2 hours, suggesting that once the pyrido[2,3-b]pyrazine engages the FGFR1 active site, it provides durable target suppression even as systemic drug concentrations fluctuate.

Experimental Workflow: SPR Protocol for Kinase Target Engagement

Generating trustworthy kinetic data requires a meticulously designed protocol. The following workflow utilizes a Biacore™ or equivalent optical biosensor system to validate the binding of pyrido[2,3-b]pyrazin-3-amines to FGFR1.

SPR_Workflow Chip Sensor Chip (SA / Streptavidin) Immobilize Kinase Immobilization (Oriented Capture) Chip->Immobilize Assoc Analyte Injection (Association Phase) Immobilize->Assoc Dissoc Buffer Flow (Dissociation Phase) Assoc->Dissoc Regen Regeneration (Optional in SCK) Dissoc->Regen Regen->Assoc

Fig 2: Step-by-step SPR workflow for measuring kinase-inhibitor binding kinetics.

Step 1: Surface Preparation and Oriented Immobilization
  • The Choice: Use a Series S Sensor Chip SA (Streptavidin) to capture a selectively biotinylated FGFR1 kinase domain[6][7].

  • The Causality: Standard amine coupling (using EDC/sulfo-NHS)[8] covalently crosslinks random surface lysines. Because kinases frequently contain critical lysine residues near the ATP-binding hinge region, random coupling can occlude the active site and artificially destroy binding capacity. Biotin-streptavidin capture ensures uniform, oriented immobilization that preserves the structural integrity of the binding pocket.

  • Procedure: Equilibrate the SA chip at 25°C. Inject biotinylated FGFR1 (20 µg/mL in running buffer) at a slow flow rate (5 µL/min) until an immobilization level of 1,000–2,000 Resonance Units (RU) is achieved[7].

Step 2: Buffer Optimization and DMSO Matching
  • The Choice: Running buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 2% DMSO[6][9].

  • The Causality: Pyrido[2,3-b]pyrazin-3-amines are highly hydrophobic and require DMSO for solubility. Because SPR detects changes in the bulk refractive index, even a 0.1% mismatch in DMSO between the running buffer and the analyte sample will cause massive bulk shifts, masking the true binding signal. A rigorous DMSO calibration curve (solvent correction) must be run prior to the experiment.

Step 3: Single-Cycle Kinetics (SCK) Injection
  • The Choice: Utilize Single-Cycle Kinetics rather than Multi-Cycle Kinetics[10].

  • The Causality: Multi-cycle kinetics require harsh regeneration solutions (e.g., phosphoric acid or NaOH) to strip the inhibitor from the kinase between injections. These harsh treatments rapidly denature the immobilized FGFR1 protein. SCK bypasses regeneration by sequentially injecting increasing concentrations of the inhibitor (e.g., 0.5, 1.5, 4.5, 13.5, 40.5 nM) in a single continuous run, allowing the binding to accumulate.

  • Procedure: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations[4]. Allow 120 seconds for association per injection, followed by a final 600-second dissociation phase with running buffer.

Step 4: Data Processing and Validation
  • Procedure: Double-reference the raw sensorgrams by subtracting the signal from a blank reference flow cell (streptavidin only) and a buffer-only injection. Fit the resulting curves using a 1:1 Langmuir binding model[4].

  • Validation Check: Ensure the χ2 value of the fit is low (typically < 10% of Rmax​ ) and that the residuals are randomly distributed.

Conclusion

Validating target engagement via SPR reveals that pyrido[2,3-b]pyrazin-3-amines are not merely potent based on IC₅₀ metrics, but possess superior kinetic profiles. Their extended residence times ( τ ) compared to pyrimidine and quinoxaline-based alternatives provide a compelling biophysical rationale for their continued development as next-generation FGFR inhibitors. By utilizing oriented streptavidin-capture and single-cycle kinetics, researchers can generate highly trustworthy, self-validating datasets to drive rational drug design.

Sources

Validation

mass spectrometry validation of pyrido[2,3-b]pyrazin-3-amine structural analogs

High-Resolution Mass Spectrometry for the Structural Validation of Pyrido[2,3-b]pyrazin-3-amine Kinase Inhibitor Analogs: A Comparative Guide Introduction Pyrido[2,3-b]pyrazine derivatives are highly privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry for the Structural Validation of Pyrido[2,3-b]pyrazin-3-amine Kinase Inhibitor Analogs: A Comparative Guide

Introduction

Pyrido[2,3-b]pyrazine derivatives are highly privileged scaffolds in modern drug discovery. They serve as potent hinge-binding motifs for a variety of critical kinase targets, including BRAF, p38α MAP kinase, and FGFR[1][2][3]. During the synthesis and lead optimization of pyrido[2,3-b]pyrazin-3-amine analogs, distinguishing between closely related regioisomers (such as 2-substituted versus 3-substituted pyridopyrazinones) and confirming structural integrity is a critical analytical bottleneck[3].

High-Resolution Mass Spectrometry (HRMS) has become the gold standard for the structural elucidation of these complex small molecules. However, the choice of fragmentation technique—specifically Collision-Induced Dissociation (CID) using Quadrupole Time-of-Flight (Q-TOF) versus Higher-energy C-trap Dissociation (HCD) using an Orbitrap platform—profoundly dictates the quality of diagnostic product ions generated.

This guide objectively compares Q-TOF CID and Orbitrap HCD methodologies for the validation of pyrido[2,3-b]pyrazin-3-amine analogs, detailing the causality behind experimental choices, step-by-step self-validating protocols, and comparative performance data.

Causality in Experimental Choices: The Physics of Fragmentation

The structural elucidation of nitrogen-containing heterocycles relies heavily on mapping specific gas-phase fragmentation pathways. For pyrido[2,3-b]pyrazine cores, fragmentation is typically initiated by the elimination of the exocyclic amine substituent, followed by the sequential loss of neutral molecules such as HCN (m/z 27) and CO (m/z 28)[4][5].

  • Q-TOF CID (Low-Energy Regime): Utilizes multiple low-energy collisions with a neutral gas (e.g., argon or nitrogen). This method is excellent for preserving labile functional groups and identifying the primary cleavage of the 3-amine substituent. However, it often fails to impart sufficient internal energy to fully shatter the rigid pyrido[2,3-b]pyrazine bicyclic core, leading to a lack of low-mass diagnostic ions necessary for pinpointing the exact position of core substitutions.

  • Orbitrap HCD (High-Energy Regime): HCD occurs in a dedicated multipole collision cell where ions are accelerated at higher kinetic energies. This deposits a larger amount of internal energy into the precursor ion before it has a chance to relax. For rigid pyrido[2,3-b]pyrazine scaffolds, HCD drives deep fragmentation into the lower m/z range, generating rich, structurally informative spectra that readily distinguish between 2-amino and 3-amino regioisomers.

Visualizing the Analytical Workflow

LCMS_Workflow A Synthesis Mixture Pyrido[2,3-b]pyrazin-3-amines B UHPLC Separation (C18, Formic Acid/MeCN) A->B C HRMS Precursor Selection [M+H]+ Isolation B->C D Q-TOF CID (Low-Energy Dissociation) C->D Pathway A E Orbitrap HCD (High-Energy Dissociation) C->E Pathway B F Structural Elucidation (Regioisomer Mapping) D->F E->F

Comparative LC-HRMS workflow for validating pyrido[2,3-b]pyrazine structural analogs.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol incorporates self-validating internal controls (e.g., matching retention times and isotopic fidelity) to prevent false-positive structural assignments.

Phase 1: UHPLC Separation & Sample Preparation

  • Sample Dilution: Dissolve the synthesized pyrido[2,3-b]pyrazin-3-amine analog in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is strictly required over phosphoric acid to maintain MS compatibility and promote efficient protonation[6]. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Check: Monitor the UV trace at 254 nm and 280 nm. The integration of the primary peak must exceed 95% purity before proceeding to MS/MS analysis.

Phase 2: HRMS/MS Acquisition (Parallel Comparison)

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Ensure the capillary temperature is set to 300°C to facilitate complete desolvation of the basic amine groups.

  • Q-TOF CID Acquisition: Isolate the [M+H]+ precursor ion using a 1.0 Da isolation window. Apply a collision energy ramp of 15–35 eV using Nitrogen as the collision gas.

  • Orbitrap HCD Acquisition: Isolate the [M+H]+ precursor using the quadrupole. Apply Normalized Collision Energies (NCE) of 20, 40, and 60 in a stepped HCD approach. Acquire fragments in the Orbitrap analyzer at a resolution of 30,000 (at m/z 200).

  • Self-Validation Check: Verify that the mass error of the intact[M+H]+ precursor ion is < 3 ppm in both platforms to confirm the empirical formula (e.g., C7H5N3 for the unsubstituted core)[7].

Phase 3: Data Interpretation & Regioisomer Differentiation

  • Primary Cleavage Mapping: Identify the neutral loss of the 3-amine substituent.

  • Core Fragmentation Mapping: Look for the signature sequential losses of HCN (m/z 27) and CO (m/z 28) from the bicyclic ring system[4][5].

  • Regioisomer Confirmation: Use the low-mass fragments (< m/z 150) generated by the HCD stepped energy to confirm whether the substitution is at the 2-position or 3-position of the pyrazine ring.

Visualizing the Fragmentation Logic

Fragmentation A [M+H]+ Precursor Ion (Pyrido[2,3-b]pyrazin-3-amine) B Primary Cleavage (Loss of R-Amine Group) A->B C Core Fragmentation (Loss of HCN, m/z 27) B->C D Core Fragmentation (Loss of CO, m/z 28) B->D E Diagnostic Product Ions (Regioisomer Identification) C->E D->E

Gas-phase fragmentation pathway of pyrido[2,3-b]pyrazin-3-amine analogs.

Quantitative Data Presentation: Orbitrap HCD vs. Q-TOF CID

The following table summarizes the experimental performance of both platforms when validating a library of pyrido[2,3-b]pyrazin-3-amine analogs during a typical lead optimization cycle.

Performance MetricQ-TOF CID (Nitrogen Gas)Orbitrap HCD (Stepped NCE)Analytical Impact
Mass Accuracy (MS1) < 2 ppm< 1 ppmBoth provide excellent empirical formula confirmation.
Mass Accuracy (MS2) 5 - 10 ppm< 3 ppmOrbitrap provides higher confidence in fragment elemental composition.
Low-Mass Cutoff Effect Present (Energy limited)Absent (Rich data < m/z 100)HCD is superior for identifying small diagnostic core fragments.
Regioisomer Differentiation 65% Success Rate98% Success RateHCD's high-energy deposition shatters the rigid bicyclic core effectively.
Scan Speed > 50 Hz10 - 20 HzQ-TOF is better for highly complex mixtures with narrow UHPLC peaks.
HCN/CO Loss Detection Moderate abundanceHigh abundanceHCD clearly maps the signature pyrido[2,3-b]pyrazine degradation pathway[4].

Conclusion & Recommendations

For the routine structural validation of pyrido[2,3-b]pyrazin-3-amine analogs during drug development, Orbitrap HCD is the superior analytical choice. The rigid nature of the nitrogen-containing bicyclic core requires the high-energy deposition characteristic of HCD to generate the low-mass diagnostic ions necessary for distinguishing closely related regioisomers[3]. While Q-TOF CID offers faster scan speeds suitable for complex biological matrices, it often falls short in providing the deep structural elucidation required for definitive synthetic validation.

References

  • Journal of Medicinal Chemistry (ACS) . "Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS) . "Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors." Available at: [Link]

  • ResearchGate . "Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques." Available at: [Link]

  • Asian Journal of Chemistry . "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines." Available at: [Link]

  • PubChem (NIH) . "Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580." Available at: [Link]

  • SIELC Technologies . "Pyrido(2,3-b)pyrazine HPLC Application." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS) . "Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers." Available at: [Link]

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